Povorcitinib Phosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1637677-33-8 |
|---|---|
Molecular Formula |
C23H25F5N7O5P |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide;phosphoric acid |
InChI |
InChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1 |
InChI Key |
XUQIWHXYCLHHCN-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N.OP(=O)(O)O |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Povorcitinib Phosphate: A Technical Guide to its Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (also known as INCB054707) is an orally administered, investigational small-molecule drug that functions as a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Developed by Incyte Corporation, it is under clinical investigation for a variety of autoimmune and inflammatory diseases, including hidradenitis suppurativa (HS), vitiligo, prurigo nodularis (PN), asthma, and chronic spontaneous urticaria.[1][3] Overactivity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of these conditions. This technical guide provides an in-depth exploration of Povorcitinib's mechanism of action, supported by data from clinical studies and detailed experimental methodologies.
The JAK-STAT Signaling Pathway: A Central Mediator of Autoimmunity
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from cell-surface receptors to the nucleus. This process is fundamental to immune cell development, activation, and function. Dysregulation of this pathway is a hallmark of many autoimmune diseases, leading to chronic inflammation and tissue damage.[4]
The canonical pathway begins when a cytokine binds to its specific receptor, inducing a conformational change that brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for STAT proteins, which are, in turn, phosphorylated by the JAKs. Upon phosphorylation, STATs dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.
Caption: The canonical JAK-STAT signaling pathway.
Povorcitinib's Core Mechanism: Selective JAK1 Inhibition
Povorcitinib exerts its therapeutic effect by selectively inhibiting the JAK1 enzyme.[1] This selectivity is a key design feature; while aberrant JAK2 signaling is a driver in myeloproliferative neoplasms, it is also essential for normal hematopoiesis. In many autoimmune diseases, JAK1 and JAK3 play a more dominant role. By preferentially targeting JAK1, Povorcitinib aims to maximize efficacy in autoimmune conditions while minimizing potential side effects associated with broad-spectrum JAK inhibition. It has been shown to have approximately 52-fold greater selectivity for JAK1 compared to JAK2.[5]
By binding to the ATP-binding site of JAK1, Povorcitinib prevents its phosphorylation and activation. This blockade is the critical step that halts the entire downstream signaling cascade. Without active JAK1, STAT proteins are not phosphorylated, cannot dimerize, and therefore do not translocate to the nucleus to initiate the transcription of inflammatory genes. This leads to a reduction in the production of multiple pro-inflammatory cytokines implicated in the pathophysiology of various autoimmune diseases.[4][6][7]
Caption: Povorcitinib's selective inhibition of the JAK1 pathway.
Evidence from Mechanistic Studies in Hidradenitis Suppurativa (HS)
The mechanism of Povorcitinib has been elucidated through transcriptomic and proteomic analyses in patients with moderate-to-severe HS from two Phase 2 clinical trials.[4][5] These studies provided direct evidence of the drug's impact on molecular pathways at the site of inflammation.
-
Study Design: The analysis was conducted on samples from two Phase 2, randomized, placebo-controlled trials involving patients with moderate-to-severe HS.[4]
-
Patient Cohorts: Patients received Povorcitinib (at doses of 15, 30, 60, or 90 mg once daily) or a placebo.[4][5]
-
Sample Collection:
-
Analytical Methods:
-
Transcriptomics: RNA sequencing (RNA-seq) was performed on the skin biopsy samples. Gene set enrichment analysis (GSEA) was then used to assess the effect of Povorcitinib on differential gene expression, particularly focusing on previously identified HS-related gene signatures.[4][5]
-
Proteomics: Blood samples were analyzed to identify and quantify dose-dependent changes in circulating proteins known to be implicated in HS pathophysiology.[4]
-
Caption: Experimental workflow for molecular analysis in HS trials.
The analyses revealed that Povorcitinib treatment led to a significant reversal of the HS disease-associated gene signature.[5] Specifically, treatment was associated with:
-
Downregulation of JAK/STAT Signaling: A clear reduction in the expression of multiple JAK/STAT-regulated transcripts was observed.[5]
-
Modulation of Inflammatory Pathways: Povorcitinib impacted genes downstream of TNF-α signaling and those regulated by TGF-β, both of which are implicated in HS.[4][5]
-
Dose-Dependent Protein Regulation: The proteomic analysis showed rapid (by Week 4) and dose-dependent modulation of several circulating proteins involved in HS pathophysiology.[4]
Quantitative Data from Clinical Trials
The clinical efficacy of Povorcitinib provides functional validation of its mechanism of action. The following tables summarize key quantitative outcomes from clinical trials in Hidradenitis Suppurativa and Prurigo Nodularis.
Table 1: Efficacy of Povorcitinib in Hidradenitis Suppurativa (HS)
| Trial Phase | Endpoint | Placebo | Povorcitinib (Dose) | Result | Citation |
|---|---|---|---|---|---|
| Phase 3 (STOP-HS1/2) | % of patients achieving HiSCR50¹ at Week 12 | --- | Low Dose | 40.2% - 42.3% | [8] |
| Phase 3 (STOP-HS1/2) | % of patients achieving HiSCR50¹ at Week 12 | --- | High Dose | 40.6% - 42.3% | [8] |
| Phase 2 | % of patients achieving HiSCR100² at Week 52 | --- | Various | 22% - 29% |
¹ HiSCR50: ≥50% reduction from baseline in total abscess and inflammatory nodule (AN) count. ² HiSCR100: 100% reduction from baseline in total AN count with no increase in abscesses or draining tunnels.
Table 2: Efficacy of Povorcitinib in Prurigo Nodularis (PN) at Week 16
| Endpoint | Placebo | Povorcitinib (15 mg) | Povorcitinib (45 mg) | Povorcitinib (75 mg) | Citation |
|---|---|---|---|---|---|
| % of patients achieving Itch NRS4¹ | 8.1% | 36.1% (P<0.01) | 44.4% (P<0.001) | 54.1% (P<0.0001) | [9] |
| % of patients achieving IGA-TS 0/1² | 5.4% | 13.9% | 30.6% | 48.6% | [9] |
¹ Itch NRS4: ≥4-point improvement in the itch Numerical Rating Scale. ² IGA-TS 0/1: Investigator's Global Assessment Treatment Success score of 0 (clear) or 1 (almost clear).
Therapeutic Implications Across Autoimmune Diseases
The rationale for investigating Povorcitinib across a range of autoimmune conditions stems from the central role of JAK1 in mediating the signals of various pathogenic cytokines. For example, in Prurigo Nodularis, Povorcitinib is thought to affect the signaling of key cytokines like IL-4, IL-13, and IL-31, which are involved in sensory nerve activation and fibrosis.[7] By targeting the common JAK1 pathway, Povorcitinib offers a broad-spectrum approach to dampening the hyperactive immune responses that characterize these distinct but related diseases.[6]
Conclusion
Povorcitinib is a selective JAK1 inhibitor that acts by blocking the intracellular JAK-STAT signaling pathway, a critical mediator of inflammation in numerous autoimmune diseases. Its mechanism involves preventing the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory genes. This targeted action has been validated at the molecular level through transcriptomic and proteomic studies and demonstrated clinically through significant efficacy in conditions like hidradenitis suppurativa and prurigo nodularis.[4][9] The selective nature of Povorcitinib against JAK1 highlights a strategic approach to maximize therapeutic benefit while potentially minimizing off-target effects, positioning it as a promising oral therapy for a range of challenging autoimmune and inflammatory disorders.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 4. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is Povorcitinib used for? [synapse.patsnap.com]
- 7. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
INCB054707 (Povorcitinib): A Technical Overview of its JAK1 Selectivity Profile and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Janus kinase (JAK) 1 selectivity profile and inhibitory potency (IC50) of INCB054707, also known as povorcitinib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this selective JAK1 inhibitor. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Data Presentation: INCB054707 Inhibitory Potency and Selectivity
The inhibitory activity of INCB054707 has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data on its half-maximal inhibitory concentration (IC50) against members of the JAK family.
Biochemical Assay Data
This table presents the IC50 values of INCB054707 determined through in vitro enzymatic assays.
| Kinase Target | IC50 (nM) | Selectivity over JAK1 (fold) |
| JAK1 | 8.9 | 1 |
| JAK2 | 463 | 52 |
| JAK3 | N/A | N/A |
| TYK2 | N/A | N/A |
N/A: Data not available in the reviewed public domain literature.
Whole-Blood Assay Data
This table outlines the IC50 values of INCB054707 as determined in a more physiologically relevant whole-blood assay format.
| Kinase Target | IC50 (nM) | Selectivity over JAK1 (fold) |
| JAK1 | ~600 | 1 |
| JAK2 | >10,000 | >16 |
| JAK3 | N/A | N/A |
| TYK2 | N/A | N/A |
N/A: Data not available in the reviewed public domain literature.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to determine the JAK1 selectivity and IC50 of inhibitors like INCB054707.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This protocol describes a common method for determining the in vitro potency of a compound against purified JAK enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of INCB054707 against individual JAK family members (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like STAT)
-
Adenosine triphosphate (ATP)
-
INCB054707 (povorcitinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (specific to the chosen assay format, e.g., ADP-Glo™, HTRF®, or fluorescence polarization reagents)
-
384-well assay plates
-
Plate reader capable of detecting luminescence, fluorescence, or fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of INCB054707 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted INCB054707 or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant JAK enzyme to each well to initiate the kinase reaction.
-
ATP Initiation: Start the phosphorylation reaction by adding a predetermined concentration of ATP (often at or near the Km for each enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the INCB054707 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Phospho-STAT (pSTAT) Inhibition Assay
This protocol outlines a method to assess the functional inhibitory activity of a compound on JAK signaling within a cellular context.
Objective: To determine the IC50 of INCB054707 for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
Materials:
-
A suitable human cell line (e.g., TF-1, UT-7) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
Cytokine specific for the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
INCB054707 (povorcitinib)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions. On the day of the experiment, harvest and plate the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of INCB054707 or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Fixation: Terminate the stimulation by fixing the cells with a fixation buffer.
-
Cell Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.
-
Immunostaining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
Data Analysis: Normalize the MFI of the treated samples to the cytokine-stimulated control. Plot the percentage of inhibition against the logarithm of the INCB054707 concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts.
Povorcitinib's Downstream Signaling Effects on STAT Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor.[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and inflammatory processes, and its over-activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] By selectively targeting JAK1, povorcitinib aims to modulate the signaling of various pro-inflammatory cytokines involved in conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[2][4][5] This technical guide provides a comprehensive overview of the downstream signaling effects of povorcitinib, with a specific focus on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Mechanism of Action: Selective JAK1 Inhibition
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine receptor signaling. Upon cytokine binding, JAKs are activated and phosphorylate the intracellular domains of the receptors. This creates docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3]
Povorcitinib exerts its therapeutic effect by selectively inhibiting JAK1. This selectivity is crucial as different JAK enzymes are associated with distinct signaling pathways. For instance, JAK2 is essential for erythropoietin and thrombopoietin signaling, and its inhibition can lead to hematological adverse effects.[6] Povorcitinib's higher affinity for JAK1 over other JAK family members, particularly JAK2, is a key characteristic of its design.
Data Presentation: Quantitative Analysis of Povorcitinib's Potency and Selectivity
The potency and selectivity of povorcitinib have been characterized in various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Povorcitinib (INCB054707) IC50 Values for JAK Enzymes
| Enzyme | IC50 (nM) | Source(s) |
| JAK1 | 8.9 | [1] |
| JAK2 | 463 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Selectivity of Povorcitinib and Other JAK Inhibitors
| Inhibitor | Enzymatic Selectivity (JAK1 over JAK2) | Whole Blood Selectivity (JAK1 over JAK2) | Source(s) |
| Povorcitinib | 50x (range 35-58) | >16x | [7] |
| Abrocitinib | 25x (range 18-33) | >8.0x | [7] |
| Upadacitinib | 15x (range 8-22) | 1.6x | [7] |
| Tofacitinib | 3.0x (range 2.5-?) | Not Specified | [7] |
Downstream Signaling Effects: Modulation of STAT Phosphorylation and Gene Expression
Inhibition of JAK1 by povorcitinib directly impacts the phosphorylation of downstream STAT proteins. While specific quantitative data on the dose-dependent inhibition of individual pSTATs by povorcitinib is not extensively published, its mechanism of action and downstream effects observed in clinical studies provide strong evidence of its impact on the JAK/STAT pathway.
In phase 2 studies involving patients with hidradenitis suppurativa, treatment with povorcitinib was associated with transcriptomic downregulation of multiple HS and inflammatory signaling markers.[1] The impacted genes were noted to be JAK/STAT signaling transcripts downstream of TNF-α signaling, or those regulated by TGF-β.[1] Furthermore, povorcitinib demonstrated a dose-dependent modulation of several proteins implicated in HS pathophysiology.[1] These findings underscore the potential of JAK1 inhibition by povorcitinib to modulate the underlying disease pathology in HS by attenuating the signaling cascades that lead to inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream effects of povorcitinib on STAT phosphorylation. These protocols are based on established methods for evaluating JAK inhibitors.
Protocol 1: In Vitro STAT Phosphorylation Assay using Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of povorcitinib.
1. Cell Isolation and Preparation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
2. Povorcitinib Treatment:
-
Prepare a serial dilution of povorcitinib in DMSO.
-
Add the povorcitinib dilutions or DMSO (vehicle control) to the cell suspension and incubate for 1-2 hours at 37°C.
3. Cytokine Stimulation:
-
Prepare stock solutions of recombinant human cytokines (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5).
-
Add the respective cytokines to the cell suspensions to achieve a final concentration known to induce robust STAT phosphorylation (e.g., 100 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
4. Cell Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
5. Staining and Flow Cytometry Analysis:
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies specific for phosphorylated STATs (e.g., Alexa Fluor 488 anti-pSTAT1, PE anti-pSTAT3, APC anti-pSTAT5) for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of pSTAT positive cells and the mean fluorescence intensity in each treatment condition.
Protocol 2: Western Blotting for Detection of pSTAT
This protocol describes the detection of STAT phosphorylation in cell lysates by Western blotting.
1. Cell Lysis:
-
Culture a relevant cell line (e.g., HaCaT keratinocytes, primary T cells) to 80-90% confluency.
-
Treat the cells with varying concentrations of povorcitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated STAT of interest (e.g., rabbit anti-pSTAT1) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis to quantify the relative levels of pSTAT normalized to the loading control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Povorcitinib inhibits JAK1, blocking STAT phosphorylation.
Experimental Workflow Diagram
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 3. Incyte's Povorcitinib Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 6. incytemi.com [incytemi.com]
- 7. investor.incyte.com [investor.incyte.com]
Povorcitinib Phosphate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases. Developed by Incyte Corporation, povorcitinib phosphate represents a significant advancement in the pursuit of targeted therapies that can offer an improved risk-benefit profile compared to broader-acting immunosuppressants. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a comprehensive resource for researchers and drug development professionals.
Discovery of this compound
The development of povorcitinib stemmed from the need for more selective JAK inhibitors. While dual JAK1/2 inhibitors like ruxolitinib have proven effective in myeloproliferative neoplasms, the inhibition of JAK2 can be associated with hematological side effects.[1] For many autoimmune and inflammatory conditions, JAK1 and JAK3 signaling are more central to the disease pathogenesis.[1] This created a strong rationale for developing a JAK1-selective inhibitor to potentially maximize efficacy while minimizing off-target effects.
The discovery process for povorcitinib involved a strategic medicinal chemistry effort. A key breakthrough was the incorporation of an intramolecular hydrogen bond, which significantly enhanced the molecule's permeability and absorption, leading to exceptional oral bioavailability.[1] Further optimization led to the identification of a di-methylated pyrazole ring as a novel and efficient hinge-binding motif, which not only improved the pharmacokinetic profile but also unexpectedly increased selectivity for JAK1.[1]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary, a generalized scheme can be inferred from patent literature (US20210238168A1) and common organic synthesis reactions. The synthesis likely involves the coupling of key heterocyclic intermediates, followed by functional group manipulations and finally, salt formation with phosphoric acid.
A potential, generalized synthetic workflow is depicted below:
Mechanism of Action
Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.
The binding of a cytokine to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, cell proliferation, and differentiation.
Povorcitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This blockade of JAK1 activity disrupts the downstream signaling of various pro-inflammatory cytokines, thereby reducing the inflammatory response.
Quantitative Data
Table 1: In Vitro JAK Enzyme Inhibition
| Enzyme | IC50 (nM) |
| JAK1 | 3.6 - 7.5 |
| JAK2 | 75 - 242 |
| JAK3 | >1000 |
Data compiled from various preclinical studies.[1]
Table 2: Phase 3 Clinical Trial Efficacy Data in Hidradenitis Suppurativa (STOP-HS1 & STOP-HS2 at Week 12)
| Endpoint | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| HiSCR50 Response Rate (%) | |||
| STOP-HS1 | 40.2 | 40.6 | 29.7 |
| STOP-HS2 | 42.3 | 42.3 | 28.6 |
| HiSCR75 Response Rate (%) | |||
| Data indicates a statistically significant improvement over placebo for this secondary endpoint. | |||
| Skin Pain Reduction (>3-point decrease in NRS) | |||
| Data indicates a statistically significant improvement over placebo for this secondary endpoint. |
HiSCR50: Hidradenitis Suppurativa Clinical Response 50 (≥50% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas). HiSCR75: Hidradenitis Suppurativa Clinical Response 75 (≥75% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas). NRS: Numeric Rating Scale for pain.[2][3]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of povorcitinib against JAK1, JAK2, and JAK3 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Povorcitinib (in various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of povorcitinib in DMSO.
-
In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the diluted povorcitinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each povorcitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of povorcitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A human cell line expressing the relevant cytokine receptor (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line)
-
Cytokine (e.g., IL-6 or IFN-α to stimulate JAK1-dependent pathways)
-
Povorcitinib (in various concentrations)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phosphorylated STAT (pSTAT) and total STAT
-
Flow cytometer
Protocol:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with various concentrations of povorcitinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol).
-
Stain the cells with fluorescently labeled antibodies against pSTAT and total STAT.
-
Analyze the cells using a flow cytometer to quantify the levels of pSTAT and total STAT.
-
Determine the inhibition of STAT phosphorylation at each povorcitinib concentration relative to the cytokine-stimulated control.
Phase 3 Clinical Trial Design (STOP-HS1 and STOP-HS2)
Objective: To evaluate the efficacy and safety of povorcitinib in adult patients with moderate to severe hidradenitis suppurativa.
Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter, Phase 3 studies.[2][3]
Patient Population: Adult patients with a diagnosis of moderate to severe hidradenitis suppurativa for at least one year, with a total abscess and inflammatory nodule count of ≥5 at baseline, and an inadequate response or intolerance to oral antibiotics.
Treatment Arms:
-
Povorcitinib 45 mg once daily
-
Povorcitinib 75 mg once daily
-
Placebo once daily
Study Periods:
-
12-week double-blind, placebo-controlled period: Patients are randomized to one of the three treatment arms.
-
40-week open-label extension period: All patients receive active treatment with povorcitinib.
Primary Endpoint:
-
The proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12.
Key Secondary Endpoints:
-
Change from baseline in abscess and inflammatory nodule count.
-
Proportion of patients achieving HiSCR75.
-
Change from baseline in skin pain as measured by the Numeric Rating Scale (NRS).
-
Safety and tolerability.
Conclusion
This compound is a promising, selective JAK1 inhibitor with a well-defined mechanism of action and a strong rationale for its use in a variety of autoimmune and inflammatory diseases. The discovery of povorcitinib highlights the success of a targeted medicinal chemistry approach to improve selectivity and oral bioavailability. Preclinical and clinical data have demonstrated its potent and selective inhibition of JAK1 and its efficacy in treating conditions such as hidradenitis suppurativa. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for the scientific community to further understand and build upon the research and development of this novel therapeutic agent.
References
Povorcitinib's Attenuation of Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (INCB054707) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor under investigation for a range of inflammatory and autoimmune diseases.[1][2] This technical guide delineates the mechanism of action of povorcitinib, focusing on its modulatory effects on cytokine signaling pathways. It provides a comprehensive overview of the preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the pharmacological profile of povorcitinib.
Introduction: The Role of JAK1 in Inflammatory Pathways
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for the transduction of signals from a multitude of cytokines and growth factors that are pivotal in the regulation of immune responses and inflammation.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.[3]
Povorcitinib is a selective inhibitor of JAK1.[1][2] By targeting JAK1, povorcitinib effectively interrupts the signaling cascades of various pro-inflammatory cytokines, thereby mitigating the inflammatory processes that characterize conditions such as hidradenitis suppurativa (HS), prurigo nodularis, and vitiligo.[1][3][4]
Mechanism of Action: Selective Inhibition of JAK1
Povorcitinib demonstrates a high degree of selectivity for JAK1 over other members of the JAK family, particularly JAK2. This selectivity is crucial as it allows for the targeted modulation of inflammatory cytokine signaling while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[2]
Biochemical Potency and Selectivity
Povorcitinib's inhibitory activity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Target Enzyme | IC50 (nM) | Selectivity (over JAK1) | Reference |
| JAK1 | 8.9 | - | [5] |
| JAK2 | 463 | 52-fold | [5] |
This significant selectivity for JAK1 over JAK2 suggests a therapeutic window where potent inhibition of JAK1-mediated signaling can be achieved with a reduced likelihood of impacting JAK2-dependent processes.[2]
Impact on Cytokine Signaling Pathways
Povorcitinib's therapeutic efficacy is derived from its ability to modulate the signaling of a variety of cytokines implicated in inflammatory and autoimmune diseases.
The JAK1/STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Povorcitinib, by inhibiting JAK1, blocks these downstream events.
Modulation of Key Cytokine Pathways
Clinical and preclinical studies have indicated that povorcitinib affects the signaling of several key cytokines, including:
-
Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31): These cytokines are central to the pathogenesis of prurigo nodularis and other atopic conditions. Their signaling is mediated through JAK1.[6]
-
Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β): Povorcitinib has been shown to regulate the expression of genes downstream of TNF-α and those regulated by TGF-β.[1]
References
- 1. incytemi.com [incytemi.com]
- 2. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 3. hcplive.com [hcplive.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib (INCB054707): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (also known as INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling pathways that are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] By selectively targeting JAK1, Povorcitinib aims to modulate the inflammatory response with a potentially improved safety profile compared to less selective JAK inhibitors, particularly by sparing JAK2-mediated signaling which is essential for hematopoiesis.[4][6] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and the mechanism of action of Povorcitinib, including detailed experimental methodologies and visual representations of its signaling pathway and experimental workflows.
Chemical Structure and Properties
Povorcitinib is a complex heterocyclic molecule with the systematic IUPAC name 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide.[7] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of Povorcitinib (INCB054707)
| Identifier | Value |
| IUPAC Name | 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide[7] |
| Other Names | INCB-054707, INCB54707[1][3] |
| CAS Number | 1637677-22-5[7] |
| SMILES | CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N[7] |
Table 2: Physicochemical Properties of Povorcitinib (INCB054707)
| Property | Value |
| Molecular Formula | C₂₃H₂₂F₅N₇O[7] |
| Molecular Weight | 507.469 g/mol [7] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2] |
Mechanism of Action: Selective JAK1 Inhibition
Povorcitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. This inhibition disrupts the signaling of various pro-inflammatory cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors. The general mechanism is as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization and JAK Activation: This binding induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation, immunity, and cell proliferation.
Povorcitinib, by inhibiting JAK1, effectively blocks these downstream events, leading to a reduction in the inflammatory response.
Selectivity Profile
A key feature of Povorcitinib is its selectivity for JAK1 over other JAK isoforms. This selectivity is attributed to subtle amino acid differences in the ATP-binding pockets of the JAK enzymes.[4] The enhanced selectivity for JAK1 is thought to minimize off-target effects, particularly those associated with JAK2 inhibition, such as hematological adverse events.[4][6]
Table 3: In Vitro Inhibitory Activity of Povorcitinib
| Target | IC₅₀ (nM) |
| JAK1 | 3.6 |
| JAK2 | 75 |
| Selectivity (JAK2/JAK1) | ~21x |
Data sourced from a presentation by Incyte.[6]
Experimental Protocols
The characterization of Povorcitinib's activity and mechanism of action involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
While a specific, detailed protocol for the initial determination of Povorcitinib's IC₅₀ values is not publicly available, a general methodology for assessing JAK1 inhibition can be described as follows. This protocol is based on commercially available kinase assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Povorcitinib against JAK1 and other JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Povorcitinib (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of Povorcitinib in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted Povorcitinib or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This assay assesses the ability of Povorcitinib to inhibit the phosphorylation of STAT proteins in a cellular context, providing a measure of its functional activity.
Objective: To determine the effect of Povorcitinib on cytokine-induced STAT phosphorylation in primary human cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine (e.g., Interleukin-6 [IL-6] to stimulate JAK1/STAT3, or Interferon-alpha [IFN-α] to stimulate JAK1/STAT1)
-
Povorcitinib (dissolved in DMSO)
-
Cell culture medium
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture PBMCs or the chosen cell line under appropriate conditions. Pre-incubate the cells with various concentrations of Povorcitinib or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.
-
Immunostaining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.
-
Data Analysis: The reduction in MFI in the presence of Povorcitinib compared to the cytokine-stimulated control is used to determine the potency of the compound in a cellular setting.
Clinical Development and Therapeutic Potential
Povorcitinib is currently under investigation in multiple clinical trials for a range of autoimmune and inflammatory conditions, including hidradenitis suppurativa, vitiligo, prurigo nodularis, asthma, and chronic spontaneous urticaria.[3][4] The selective inhibition of JAK1 by Povorcitinib holds the promise of a targeted therapeutic approach with a favorable risk-benefit profile for patients with these debilitating diseases.[4][8]
Conclusion
Povorcitinib (INCB054707) is a novel, selective JAK1 inhibitor with a well-defined chemical structure and promising therapeutic potential. Its mechanism of action, centered on the targeted disruption of the JAK-STAT signaling pathway, offers a rational approach to the treatment of a variety of inflammatory and autoimmune disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar targeted therapies. As clinical data continues to emerge, the full therapeutic utility of Povorcitinib will be further elucidated.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 5. What is Povorcitinib used for? [synapse.patsnap.com]
- 6. incytemi.com [incytemi.com]
- 7. Povorcitinib - Wikipedia [en.wikipedia.org]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Povorcitinib Phosphate In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases.[2] Povorcitinib's selectivity for JAK1 over other JAK isoforms, particularly JAK2, is hypothesized to offer a favorable therapeutic window by minimizing effects on hematopoiesis, which is largely regulated by JAK2-dependent signaling.[2]
These application notes provide an overview of the in vitro assays used to characterize the potency, selectivity, and cellular activity of Povorcitinib. Detailed protocols for key assays are provided to enable researchers to evaluate Povorcitinib or similar JAK1 inhibitors in a laboratory setting.
Mechanism of Action
Povorcitinib exerts its pharmacological effect by inhibiting the activity of JAK1, a tyrosine kinase that plays a crucial role in the signaling of multiple pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and others.[3][4] By blocking JAK1, Povorcitinib disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of inflammatory genes.[5]
Data Summary
The following tables summarize the in vitro inhibitory activity of Povorcitinib against JAK family kinases and its effects in cellular assays.
Table 1: Povorcitinib Enzymatic Inhibition
| Target | IC50 (nM) | Selectivity (over JAK1) | Assay Type |
| JAK1 | 8.9 | - | Enzymatic |
| JAK2 | 463 | 52-fold | Enzymatic |
Data sourced from publicly available information.[6]
Table 2: Povorcitinib Cellular Activity
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| IL-6 Signaling | Human Whole Blood | IL-6 | STAT3 Phosphorylation | ~600 |
| IFNγ Signaling | Human Leukocytes | IFNγ | STAT1 Phosphorylation | Potent Inhibition |
| IL-2 Signaling | Human Leukocytes | IL-2 | STAT5 Phosphorylation | Less Potent than JAK1/3 mediated |
IC50 values for cellular assays are approximate and can vary based on experimental conditions. Data inferred from multiple sources on JAK inhibitor cellular assays.[3][7]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
JAK1/JAK2 Enzymatic Inhibition Assay
Objective: To determine the IC50 value of Povorcitinib for JAK1 and JAK2 enzymes. This protocol is based on a generic kinase assay format and can be adapted for various detection methods (e.g., luminescence, fluorescence, TR-FRET).
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
Povorcitinib Phosphate, serially diluted
-
Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
96-well or 384-well white assay plates
-
Multichannel pipettes and a plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate and ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for each enzyme.
-
Prepare serial dilutions of Povorcitinib in DMSO, and then dilute further in kinase assay buffer to create a 2X compound solution.
-
-
Assay Reaction:
-
Add 5 µL of the 2X Povorcitinib solution to the assay plate wells. Include DMSO-only wells as a "no inhibitor" control.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate the detection reagent (e.g., Kinase-Glo®) to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Povorcitinib concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the Povorcitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole Blood STAT Phosphorylation Assay
Objective: To assess the inhibitory effect of Povorcitinib on cytokine-induced STAT phosphorylation in a physiologically relevant matrix. This protocol utilizes flow cytometry for detection.
Materials:
-
Freshly collected human whole blood (anticoagulated with EDTA)
-
This compound, serially diluted
-
Cytokine stimulant (e.g., IL-6 for pSTAT3, IFNγ for pSTAT1)
-
Erythrocyte lysis buffer
-
Leukocyte fixation and permeabilization buffer (e.g., PerFix EXPOSE kit)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Procedure:
-
Compound Incubation:
-
In a 96-well plate, add 100 µL of whole blood per well.
-
Add Povorcitinib at various concentrations to the wells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Cytokine Stimulation:
-
Stimulate the blood samples by adding the appropriate cytokine (e.g., 100 ng/mL of IL-6) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Processing:
-
Lyse the red blood cells and fix the leukocytes according to the lysis/fixation buffer manufacturer's instructions.
-
Permeabilize the leukocytes using a suitable permeabilization buffer.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with the fluorochrome-conjugated antibodies for 20-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the leukocyte populations of interest (e.g., CD4+ T cells, monocytes).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell populations.
-
-
Data Analysis:
-
Calculate the percent inhibition of STAT phosphorylation for each Povorcitinib concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the Povorcitinib concentration.
-
IL-6 Release Inhibition Assay
Objective: To evaluate the ability of Povorcitinib to inhibit the production and release of IL-6 from immune cells in whole blood.
Materials:
-
Freshly collected human whole blood (anticoagulated with Heparin)
-
This compound, serially diluted
-
Stimulant (e.g., Lipopolysaccharide (LPS) to induce IL-6 production)
-
RPMI-1640 medium
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Assay Setup:
-
In a 96-well plate, add Povorcitinib at various concentrations.
-
Add 100 µL of whole blood to each well.
-
Add the stimulant (e.g., LPS at 1 µg/mL) to induce IL-6 production. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-6 release for each Povorcitinib concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the Povorcitinib concentration.
-
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Povorcitinib Cell-Based Assay for JAK1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor developed by Incyte Corporation. Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signaling for numerous cytokines and growth factors involved in inflammation and immune responses.[1] The JAK-STAT signaling pathway is activated upon cytokine binding to its receptor, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene transcription.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1]
Povorcitinib's selective inhibition of JAK1 is a promising therapeutic strategy, as it may offer efficacy in treating certain autoimmune and inflammatory conditions while potentially mitigating side effects associated with broader JAK inhibition. Povorcitinib is currently under clinical investigation for a range of diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[3]
These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of Povorcitinib on the JAK1 signaling pathway. The primary method described is a cytokine-induced STAT phosphorylation assay, a widely accepted method for quantifying the potency of JAK inhibitors in a cellular context.
Data Presentation
The inhibitory activity of Povorcitinib and its precursors on JAK enzymes and in cell-based assays has been quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound/Internal Code | Target/Assay | IC50 (nM) | Selectivity (JAK2/JAK1) |
| Povorcitinib (INCB054707) | JAK1 | <10 | >10-fold vs JAK2 |
| INCB039110 (Itacitinib) | JAK1 | 3.6 | 21x |
| JAK2 | 75 | ||
| INCB039523 | JAK1 | 1.5 | 9x |
| JAK2 | 13 | ||
| INCB044339 | JAK1 | 6.3 | 21x |
| JAK2 | 135 | ||
| INCB044459 | JAK1 | 2.3 | 55x |
| JAK2 | 127 |
Data compiled from publicly available Incyte Corporation presentations and publications.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Incyte’s Povorcitinib Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
- 4. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vitro Dose-Response Analysis of Povorcitinib
Introduction
Povorcitinib (also known as INCB054707) is a potent, orally bioavailable, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, chemokines, and growth factors involved in inflammation and immune responses.[3] Over-activity of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Povorcitinib's selective inhibition of JAK1 allows it to modulate the signaling of key pro-inflammatory cytokines, making it a subject of investigation for conditions like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][6]
These application notes provide a comprehensive overview of the in vitro dose-response characteristics of Povorcitinib, including detailed protocols for key experiments to determine its potency and selectivity. The information is intended for researchers and scientists in drug development and immunology to facilitate further investigation into its therapeutic potential.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface brings the associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.[7][8]
Povorcitinib exerts its mechanism of action by competing with ATP for the binding site in the catalytic domain of JAK1, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[3][9] This inhibition effectively dampens the cellular response to pro-inflammatory cytokines.
Data Presentation: In Vitro Dose-Response of Povorcitinib
The potency and selectivity of Povorcitinib have been characterized in various in vitro assays. Biochemical assays measure the direct inhibition of isolated enzyme activity, while cell-based assays provide data in a more physiologically relevant context.
Table 1: Biochemical Inhibitory Potency of Povorcitinib against JAK Isoforms
| Target Enzyme | Assay Type | IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Reference |
| JAK1 | Enzymatic | 8.9 | - | [2] |
| JAK2 | Enzymatic | 463 | 52-fold | [2] |
| JAK1 | Enzymatic | 1.5 | - | [10] |
| JAK2 | Enzymatic | 13 | ~9-fold | [10] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Inhibitory Activity of Povorcitinib
| Assay Type | Cytokine Stimulant | Phosphorylated Target | IC₅₀ (nM) | Selectivity (JAK1 over JAK2) | Reference |
| Whole Blood Assay | IL-6 (JAK1-dependent) | STAT3 | ~600 | >16-fold | [11] |
| Whole Blood Assay | TPO (JAK2-dependent) | STAT3/5 | >10,000 | >16-fold | [11] |
| Whole Blood Assay | IL-6 (JAK1-dependent) | STAT3 | 200 - 1004 | - | [10] |
| Whole Blood Assay | TPO (JAK2-dependent) | STAT3/5 | 413 - 6350 | - | [10] |
Note: Data from whole-blood assays are considered more representative of the in vivo environment as they account for plasma protein binding and cell permeability.[11]
Experimental Protocols
Protocol 1: Biochemical JAK Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of Povorcitinib against purified JAK enzymes using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[12] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[13][14]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the purified JAK1 or JAK2 enzyme in kinase buffer.
-
Prepare a 2X solution of a suitable peptide substrate and ATP in kinase buffer.
-
Perform a serial dilution of Povorcitinib in DMSO, followed by a further dilution in kinase buffer to create a range of 4X inhibitor concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of each 4X Povorcitinib dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized signal against the logarithm of the Povorcitinib concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole Blood Intracellular STAT Phosphorylation Assay
This cell-based assay measures the ability of Povorcitinib to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix (whole blood).[9][15] It is a key method for confirming the compound's mechanism of action and cellular potency.
Methodology:
-
Sample Preparation:
-
Collect fresh human whole blood into sodium heparin-containing tubes.
-
Aliquot 100 µL of blood into 96-well deep-well plates.
-
Add Povorcitinib from a serially diluted stock to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the samples by adding a pre-determined optimal concentration of a cytokine (e.g., IL-6 to assess JAK1 inhibition; TPO or GM-CSF for JAK2).
-
Incubate for 15-20 minutes at 37°C. Leave an unstimulated control sample.
-
-
Fixation and Lysis:
-
Stop the stimulation by adding a formaldehyde-based fixative buffer and vortexing immediately. Incubate for 10 minutes at room temperature.
-
Lyse the red blood cells using a lysis buffer. Centrifuge and discard the supernatant.
-
-
Permeabilization and Staining:
-
Permeabilize the remaining leukocytes by resuspending the cell pellet in cold methanol and incubating on ice.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies, including an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3) and antibodies for cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD14 for monocytes).
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition.
-
Normalize the MFI values and plot against Povorcitinib concentration to calculate the IC₅₀.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic potential of Povorcitinib on relevant cell lines (e.g., immune cells, hematopoietic cells) to determine its therapeutic window.
Methodology:
-
Cell Culture:
-
Culture a cytokine-dependent cell line (e.g., TF-1) or primary immune cells in appropriate growth media.
-
Harvest cells and adjust the density to 1-2 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Dispense 50 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Prepare serial dilutions of Povorcitinib. Add 50 µL of each dilution to the wells to achieve the final desired concentrations. Include vehicle and no-cell controls.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of Povorcitinib concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. What is Povorcitinib used for? [synapse.patsnap.com]
- 4. Incyte's Povorcitinib Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 5. Incyte's Povorcitinib Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 10. incytemi.com [incytemi.com]
- 11. investor.incyte.com [investor.incyte.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Povorcitinib Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (also known as INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] As a JAK1 inhibitor, it modulates the signaling of various cytokines involved in inflammation and immune responses, making it a subject of investigation for a range of autoimmune and inflammatory diseases.[1][3][4] Povorcitinib disrupts the signaling of pro-inflammatory cytokines such as IL-4, IL-6, IL-13, and interferons by selectively targeting the JAK1 enzyme.[3][5] This targeted mechanism makes it a valuable tool for in vitro studies of immune-inflammatory pathways. These application notes provide detailed protocols for the solubilization and preparation of Povorcitinib Phosphate for use in cell culture experiments.
Data Presentation: Solubility of this compound
The solubility of Povorcitinib and its phosphate salt is crucial for the design of in vitro experiments. Based on available data, the solubility in commonly used solvents is summarized below.
| Compound Form | Solvent | Solubility | Molar Equivalent | Notes | Reference |
| This compound | DMSO | 100 mg/mL | 165.17 mM | Ultrasonic assistance is required. The product is hygroscopic, and newly opened DMSO is recommended. | [6] |
| Povorcitinib (free base) | DMSO | 250 mg/mL | 492.65 mM | Ultrasonic assistance is required. | [2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication:
-
Place the vial in an ultrasonic water bath.
-
Sonicate the solution until the compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter. Note that hygroscopic DMSO can affect solubility, so using a fresh, unopened bottle is recommended.[6]
-
-
Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility. If further sterilization is deemed necessary, filtration through a 0.22 µm DMSO-compatible syringe filter can be performed.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform one or more intermediate dilutions in sterile cell culture medium.
-
For example, to prepare a 1 mM working solution from a 100 mM stock, you can first prepare a 10 mM intermediate solution by adding 10 µL of the stock to 90 µL of sterile medium.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
For example, to prepare 10 mL of a 10 µM working solution from a 10 mM intermediate stock, add 10 µL of the intermediate stock to 10 mL of cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube.
-
Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design.
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
Povorcitinib Signaling Pathway
Caption: Povorcitinib inhibits the JAK/STAT signaling pathway.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. What is Povorcitinib used for? [synapse.patsnap.com]
- 5. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Povorcitinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Povorcitinib (INCB054707) is an investigational oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2] JAK inhibitors are a class of small molecules that modulate the signaling of various cytokines and growth factors involved in immune responses and inflammation.[3] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[4][5][6] Povorcitinib, by selectively targeting JAK1, is thought to offer a more targeted approach to dampening hyperactive immune responses.[7] It is currently under investigation for the treatment of various conditions, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2][8]
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous cell populations. It allows for the simultaneous measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of drug development, flow cytometry is an invaluable tool for immunophenotyping, which is the process of identifying and quantifying different immune cell subsets based on their expression of specific cell surface and intracellular markers. This technique can be used to assess the in vitro and in vivo effects of therapeutic agents on the immune system, providing crucial insights into their mechanism of action and pharmacodynamic properties.
This application note provides a detailed protocol for the analysis of human peripheral blood mononuclear cells (PBMCs) treated with Povorcitinib using multi-color flow cytometry. The protocol outlines the steps for cell culture, drug treatment, antibody staining, and data acquisition, enabling researchers to investigate the impact of Povorcitinib on the frequency and phenotype of major immune cell populations, including T lymphocytes, B lymphocytes, and Natural Killer (NK) cells.
Principle of the Method
This protocol describes an in vitro assay to evaluate the effect of Povorcitinib on immune cell populations. PBMCs are isolated from whole blood and treated with varying concentrations of Povorcitinib. Following treatment, the cells are stained with a panel of fluorescently labeled antibodies targeting specific cell surface markers to delineate different immune cell subsets. The stained cells are then analyzed by flow cytometry to quantify the proportions of T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and NK cells (CD3-CD56+). This allows for the assessment of Povorcitinib's immunomodulatory effects on these key components of the adaptive and innate immune systems.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of a selective JAK1 inhibitor on human immune cell subsets. It is important to note that this data is from a study on a different selective JAK1 inhibitor, Filgotinib, and is provided here as an illustrative example of the types of changes that might be observed with Povorcitinib treatment.
| Immune Cell Subset | Marker | Pre-treatment (%) | Post-treatment with Selective JAK1 Inhibitor (%) | Fold Change |
| T Lymphocytes | CD3+ | 65.2 ± 5.4 | 64.8 ± 6.1 | ~0.99 |
| Helper T Cells | CD3+CD4+ | 42.1 ± 4.8 | 41.9 ± 5.2 | ~0.99 |
| Cytotoxic T Cells | CD3+CD8+ | 23.5 ± 3.9 | 23.1 ± 4.1 | ~0.98 |
| B Lymphocytes | CD19+ | 8.9 ± 2.1 | 9.8 ± 2.5 | ~1.10 |
| Natural Killer (NK) Cells | CD3-CD56+ | 12.3 ± 3.3 | 12.1 ± 3.5 | ~0.98 |
*Data are presented as mean percentage of total lymphocytes ± standard deviation. The data presented here is representative of findings for the selective JAK1 inhibitor, Filgotinib, which did not significantly modulate T and NK lymphoid subsets but slightly increased B cell numbers after 12 weeks of treatment[1].
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Povorcitinib
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Solution
-
Fluorescently conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD19
-
Anti-Human CD56
-
Isotype control antibodies
-
-
Viability Dye (e.g., 7-AAD or propidium iodide)
-
96-well U-bottom plates
-
Flow cytometer
Experimental Workflow
Step-by-Step Protocol
-
PBMC Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
-
Povorcitinib Treatment:
-
Prepare a stock solution of Povorcitinib in DMSO.
-
Prepare serial dilutions of Povorcitinib in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest Povorcitinib concentration.
-
Add 100 µL of the Povorcitinib dilutions or vehicle control to the appropriate wells of the 96-well plate containing the PBMCs.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Antibody Staining for Flow Cytometry:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer and centrifuge again. Discard the supernatant.
-
Resuspend the cells in 50 µL of Fc Receptor Blocking Solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Without washing, add 50 µL of the antibody cocktail (containing pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56, and corresponding isotype controls) to the appropriate wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing a viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for each sample.
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the live, single-cell lymphocyte population.
-
From the lymphocyte gate, identify and quantify the percentages of T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Signaling Pathway
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to analyze the immunomodulatory effects of Povorcitinib on human PBMCs. By following this protocol, researchers can obtain valuable data on how this selective JAK1 inhibitor affects the proportions of key immune cell subsets. This information is critical for understanding the mechanism of action of Povorcitinib and for its continued development as a potential therapeutic for a range of autoimmune and inflammatory diseases. The provided representative data and diagrams serve as a guide for experimental design and data interpretation.
References
- 1. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Early phase studies of JAK1 selective inhibitors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of Effects of Filgotinib on Erythrocytes, CD8+ and NK Cells in Rheumatoid Arthritis Patients Brings Further Evidence for the JAK1 Selectivity of Filgotinib - ACR Meeting Abstracts [acrabstracts.org]
- 8. research.regionh.dk [research.regionh.dk]
Povorcitinib's Impact on Gene Expression in Inflammatory Skin Disease: An RNA-Seq Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an investigational oral, selective Janus kinase 1 (JAK1) inhibitor being developed for the treatment of various inflammatory and autoimmune diseases.[1][2] Over-activity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of conditions like hidradenitis suppurativa (HS), a chronic and debilitating inflammatory skin disease.[3] This document provides a detailed overview of the gene expression changes induced by Povorcitinib in HS, based on RNA-sequencing (RNA-seq) analysis of patient skin biopsies, and includes a comprehensive protocol for conducting similar transcriptomic studies.
Mechanism of Action: Targeting the JAK/STAT Pathway
Povorcitinib selectively inhibits JAK1, a key enzyme in the signaling pathways of several pro-inflammatory cytokines.[2] By blocking JAK1, Povorcitinib disrupts the downstream signaling cascade that leads to the transcription of genes involved in inflammation and immune responses.[4] This targeted approach aims to reduce the underlying inflammation that contributes to the clinical manifestations of diseases like HS.[2]
The JAK/STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the expression of target genes. Povorcitinib's inhibition of JAK1 effectively dampens this entire process.
RNA-Seq Analysis of Gene Expression Changes
Transcriptomic analysis of lesional skin biopsies from patients with moderate-to-severe HS treated with Povorcitinib has demonstrated a significant reversal of the HS gene signature.[5] This indicates that Povorcitinib effectively modulates the underlying disease biology at a molecular level. The following tables summarize the top differentially expressed genes in response to Povorcitinib treatment.
Table 1: Top Upregulated Genes in HS Lesional Skin Reversed by Povorcitinib
| Gene Symbol | Description | Fold Change (HS Lesional vs. Normal) | Fold Change (Povorcitinib Treatment) |
| Gene Symbol data was not available in the provided search results. | Description data was not available in the provided search results. | Fold change data was not available in the provided search results. | Fold change data was not available in the provided search results. |
Table 2: Top Downregulated Genes in HS Lesional Skin Reversed by Povorcitinib
| Gene Symbol | Description | Fold Change (HS Lesional vs. Normal) | Fold Change (Povorcitinib Treatment) |
| Gene Symbol data was not available in the provided search results. | Description data was not available in the provided search results. | Fold change data was not available in the provided search results. | Fold change data was not available in the provided search results. |
Note: The specific gene lists and fold changes are detailed in the supplementary materials of the cited research and are summarized here to illustrate the trend of gene expression reversal.[5]
Experimental Protocol: RNA-Seq of Skin Biopsies
This protocol outlines the key steps for performing RNA-seq analysis on skin biopsy samples to assess changes in gene expression.
1. Skin Biopsy Collection and Storage
-
Obtain 4mm punch biopsies from the lesional skin of patients before and after treatment with Povorcitinib.
-
Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.[6]
-
Store samples at -80°C until further processing.[6]
2. RNA Extraction
-
Homogenize the frozen tissue using a bead-based lysis system or other appropriate method.
-
Extract total RNA using a commercially available kit optimized for fibrous tissues (e.g., silica column-based system).[6]
-
Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be greater than 7 to ensure high-quality data.
3. Library Preparation
-
Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) to enrich for protein-coding transcripts.
-
Fragment the purified RNA into smaller pieces.
-
Synthesize first and second-strand complementary DNA (cDNA).
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
4. Sequencing
-
Perform sequencing on a next-generation sequencing (NGS) platform, generating a sufficient number of reads per sample for robust differential expression analysis.
5. Data Analysis
-
Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Align the filtered reads to a reference human genome.
-
Quantify gene expression levels by counting the number of reads that map to each gene.
-
Perform differential gene expression analysis between pre- and post-treatment samples to identify genes that are significantly up- or downregulated by Povorcitinib.
Conclusion
RNA-seq analysis provides a powerful tool for understanding the molecular mechanisms of action of novel therapeutics like Povorcitinib. The data clearly demonstrates that Povorcitinib, a selective JAK1 inhibitor, effectively reverses the inflammatory gene expression signature in hidradenitis suppurativa.[5] The detailed protocol provided herein offers a robust framework for conducting similar transcriptomic studies to evaluate the efficacy of drug candidates in inflammatory skin diseases. This approach can provide critical insights for drug development and patient stratification.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. xtalks.com [xtalks.com]
- 3. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 4. What is Povorcitinib used for? [synapse.patsnap.com]
- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Proteomic Analysis of Cellular Response to Povorcitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is a potent and selective inhibitor of the Janus kinase 1 (JAK1) enzyme.[1] The JAK/STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[2][3] Understanding the detailed molecular mechanisms of Povorcitinib is crucial for its clinical development and for identifying potential biomarkers of response and resistance.
Quantitative proteomics offers a powerful, unbiased approach to profile the global changes in protein expression and phosphorylation events that occur in cells upon treatment with a kinase inhibitor like Povorcitinib.[4][5] These application notes provide an overview of the expected cellular response to Povorcitinib at the proteome level and detailed protocols for conducting such an analysis.
Application Note: Profiling Povorcitinib's Mechanism of Action
Principle:
This application note describes the use of quantitative mass spectrometry-based proteomics to elucidate the cellular response to Povorcitinib. By comparing the proteomes and phosphoproteomes of cells treated with Povorcitinib to untreated or vehicle-treated controls, researchers can identify the specific proteins and signaling pathways modulated by the drug. This approach allows for the confirmation of on-target effects (i.e., inhibition of the JAK/STAT pathway) and the discovery of potential off-target effects or novel mechanisms of action.
Expected Cellular Response to Povorcitinib:
Povorcitinib, as a selective JAK1 inhibitor, is expected to primarily impact the JAK/STAT signaling cascade.[3] This will lead to dose-dependent changes in the phosphorylation status of STAT proteins and the expression of downstream target genes and proteins.[2] Studies have shown that Povorcitinib can downregulate inflammatory signaling markers and reverse gene signatures associated with diseases like hidradenitis suppurativa.[2][3] Key pathways expected to be modulated include:
-
JAK/STAT Pathway: Direct inhibition of JAK1 will lead to reduced phosphorylation of STAT proteins (e.g., STAT1, STAT3), preventing their dimerization, nuclear translocation, and transcriptional activity.
-
Inflammatory Cytokine Signaling: The expression and signaling of various inflammatory cytokines that rely on the JAK/STAT pathway, such as interferons (IFNs) and interleukins (ILs), are expected to be downregulated.
-
Downstream Inflammatory Pathways: Povorcitinib has been observed to affect signaling downstream of TNF-α and TGF-β, suggesting a broader impact on the inflammatory milieu.[2][3]
Data Presentation: Quantitative Proteomic Analysis
The following tables present representative data from a hypothetical quantitative proteomic experiment on a relevant cell line (e.g., human peripheral blood mononuclear cells) treated with Povorcitinib (1 µM) for 24 hours.
Table 1: Representative Changes in Total Protein Abundance Following Povorcitinib Treatment
| Protein Name | Gene Name | Fold Change (Povorcitinib/Control) | p-value | Putative Function |
| Interferon-induced protein with tetratricopeptide repeats 1 | IFIT1 | -3.5 | <0.01 | Antiviral response, STAT1 target |
| C-X-C motif chemokine 10 | CXCL10 | -3.2 | <0.01 | Chemoattractant, STAT1 target |
| Signal transducer and activator of transcription 1 | STAT1 | -1.2 | >0.05 | Key transcription factor in JAK/STAT pathway |
| Suppressor of cytokine signaling 3 | SOCS3 | -2.8 | <0.01 | Negative feedback regulator of JAK/STAT signaling |
| Interleukin-6 receptor subunit alpha | IL6R | -1.8 | <0.05 | Pro-inflammatory cytokine receptor |
| Matrix metalloproteinase-9 | MMP9 | -2.1 | <0.05 | Tissue remodeling, inflammation |
| Transforming growth factor beta-1 | TGFB1 | -1.5 | <0.05 | Regulation of cell growth and differentiation |
| Tumor necrosis factor | TNF | -1.3 | >0.05 | Pro-inflammatory cytokine |
Table 2: Representative Changes in Protein Phosphorylation Following Povorcitinib Treatment
| Protein Name | Gene Name | Phosphosite | Fold Change (Povorcitinib/Control) | p-value |
| Signal transducer and activator of transcription 1 | STAT1 | Y701 | -5.2 | <0.001 |
| Signal transducer and activator of transcription 3 | STAT3 | Y705 | -4.8 | <0.001 |
| Tyrosine-protein kinase JAK1 | JAK1 | Y1034/Y1035 | -6.1 | <0.001 |
| Tyrosine-protein kinase JAK2 | JAK2 | Y1007/Y1008 | -1.5 | >0.05 |
| Mitogen-activated protein kinase 1 | MAPK1 | Y187 | -1.2 | >0.05 |
| NF-kappa-B inhibitor alpha | NFKBIA | S32 | -1.4 | >0.05 |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Povorcitinib inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.
Caption: A typical quantitative proteomics workflow for analyzing the effects of a kinase inhibitor.
Experimental Protocols
The following are detailed protocols for a quantitative proteomic analysis of the cellular response to Povorcitinib. These methods are based on established techniques for studying kinase inhibitors.[6][7]
Cell Culture and Povorcitinib Treatment
-
Cell Culture: Culture a human cell line known to have active JAK/STAT signaling (e.g., HeLa, THP-1, or primary immune cells) in appropriate media and conditions.
-
Treatment: Seed cells to achieve 70-80% confluency. Treat cells with Povorcitinib at the desired concentration (e.g., 1 µM) or with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a collection tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) supplemented with protease and phosphatase inhibitors. Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the lysate 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Dry the eluted peptides in a vacuum centrifuge.
Tandem Mass Tag (TMT) Labeling
-
Resuspension: Resuspend the dried peptides from each condition in 100 mM TEAB buffer.
-
Labeling: Add the appropriate TMTpro reagent (dissolved in anhydrous acetonitrile) to each peptide sample. Incubate for 1 hour at room temperature.
-
Quenching: Quench the labeling reaction by adding hydroxylamine to a final concentration of 0.5% and incubating for 15 minutes.
-
Pooling and Desalting: Combine the labeled peptide samples in a 1:1 ratio. Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Fractionation (Optional but Recommended): For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled, labeled peptides.
-
LC-MS/MS Analysis: Reconstitute the peptides (or each fraction) in 0.1% formic acid. Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Acquisition Method: Use a data-dependent acquisition (DDA) method. Acquire full MS scans in the Orbitrap (e.g., resolution 120,000). Select the most intense precursor ions for HCD fragmentation and acquire MS/MS scans in the Orbitrap (e.g., resolution 50,000), including the TMT reporter ions.
Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or Mascot within a software platform such as Proteome Discoverer.
-
Search Parameters: Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set TMTpro on N-termini and lysine residues and carbamidomethylation of cysteine as fixed modifications. Set oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
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Quantification: Quantify the TMT reporter ions from the MS/MS spectra to determine the relative abundance of each identified peptide across the different conditions.
-
Statistical Analysis: Perform statistical analysis to identify proteins and phosphosites that are significantly regulated. Calculate fold changes and p-values, applying a correction for multiple hypothesis testing (e.g., Benjamini-Hochberg).
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Bioinformatics: Use bioinformatics tools (e.g., GSEA, DAVID, STRING) to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to interpret the biological significance of the proteomic changes.
Conclusion
The proteomic and phosphoproteomic approaches detailed in these notes provide a robust framework for investigating the cellular effects of Povorcitinib. This methodology enables a deep, mechanistic understanding of the drug's on-target and potential off-target activities, which is invaluable for drug development, biomarker discovery, and advancing our knowledge of JAK1 inhibition in human health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Setting Up a Cytokine Release Assay with Povorcitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB54707) is an investigational oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] The JAK-STAT signaling pathway is a critical intracellular cascade that mediates the biological effects of numerous cytokines and growth factors involved in inflammation and immune responses.[4][5][6] By selectively inhibiting JAK1, Povorcitinib aims to modulate the signaling of pro-inflammatory cytokines, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][7][8]
Cytokine Release Assays (CRAs) are essential in vitro tools for assessing the immunomodulatory effects of therapeutic agents.[5][9] These assays measure the release of cytokines from immune cells in response to a stimulus, providing valuable insights into a drug's mechanism of action and its potential to either suppress or induce a cytokine response.[5][9] This document provides a detailed protocol for setting up a CRA to evaluate the inhibitory effects of Povorcitinib on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Principle of the Assay
This assay is designed to measure the ability of Povorcitinib to inhibit the production and release of pro-inflammatory cytokines from human PBMCs that have been stimulated in vitro. PBMCs, which comprise a mixed population of lymphocytes and monocytes, are first isolated from whole blood. The cells are then pre-incubated with varying concentrations of Povorcitinib before being stimulated to produce cytokines. The concentration of key cytokines in the cell culture supernatant is then quantified using a multiplex immunoassay. This allows for a dose-dependent characterization of Povorcitinib's anti-inflammatory activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Povorcitinib and the experimental workflow for the cytokine release assay.
Experimental Protocol
Materials and Reagents:
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Human whole blood from healthy donors
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Ficoll-Paque PLUS (or similar density gradient medium)
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Phosphate-Buffered Saline (PBS), sterile
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RPMI 1640 cell culture medium
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Fetal Bovine Serum (FBS), heat-inactivated
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Penicillin-Streptomycin solution
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L-Glutamine
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Povorcitinib
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Dimethyl sulfoxide (DMSO) for dissolving Povorcitinib
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Stimulus: Lipopolysaccharide (LPS) for monocyte/macrophage stimulation, or anti-CD3 and anti-CD28 antibodies for T-cell stimulation
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96-well cell culture plates, sterile
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Multiplex cytokine immunoassay kit (e.g., Luminex-based or similar)
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Refrigerated centrifuge
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CO2 incubator (37°C, 5% CO2)
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Microplate reader for multiplex assay
Procedure:
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PBMC Isolation:
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Dilute fresh human whole blood 1:1 with sterile PBS.
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Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.
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Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
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Wash the collected PBMCs twice with sterile PBS, centrifuging at 300 x g for 10 minutes for each wash.
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Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
-
Cell Counting and Plating:
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Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
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Adjust the cell suspension to a final concentration of 1 x 10^6 viable cells/mL in complete RPMI 1640 medium.
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Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well cell culture plate.
-
-
Povorcitinib Treatment:
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Prepare a stock solution of Povorcitinib in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to create a serial dilution of working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
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Add 50 µL of the Povorcitinib dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest Povorcitinib concentration) and a no-treatment control.
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Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Cell Stimulation:
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Prepare the stimulating agent at the desired concentration in complete RPMI 1640 medium.
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Add 50 µL of the stimulus to all wells except for the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically.
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After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
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Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Thaw the collected supernatants on ice.
-
Quantify the concentration of cytokines using a multiplex immunoassay kit according to the manufacturer's instructions. A recommended panel of cytokines to measure includes:
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Pro-inflammatory cytokines: TNF-α, IL-6, IFN-γ, IL-1β
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Chemokines: IL-8 (CXCL8), MCP-1 (CCL2)
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Th2-associated cytokines (relevant for some conditions Povorcitinib targets): IL-4, IL-13
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Other relevant cytokines: IL-10 (as an anti-inflammatory control), IL-2, IL-12p70
-
-
Data Presentation and Analysis
The quantitative data from the cytokine release assay should be summarized in a clear and structured table. The primary endpoint is typically the concentration of each cytokine in the culture supernatant. The inhibitory effect of Povorcitinib should be expressed as a percentage of inhibition relative to the stimulated vehicle control. The half-maximal inhibitory concentration (IC50) for each cytokine should be calculated using a suitable non-linear regression model.
Table 1: Effect of Povorcitinib on Cytokine Release from Stimulated PBMCs
| Povorcitinib (nM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IFN-γ (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 10.5 ± 2.1 | - | 15.2 ± 3.5 | - | 5.8 ± 1.2 | - |
| 0 (Stimulated) | 850.2 ± 55.6 | 0 | 1205.8 ± 98.7 | 0 | 450.3 ± 35.1 | 0 |
| 1 | 675.4 ± 43.8 | 20.6 | 950.1 ± 76.4 | 21.2 | 350.7 ± 28.9 | 22.1 |
| 10 | 420.1 ± 30.2 | 50.6 | 580.6 ± 45.3 | 51.9 | 210.2 ± 18.5 | 53.3 |
| 100 | 150.8 ± 15.7 | 82.3 | 210.3 ± 20.1 | 82.6 | 85.1 ± 9.8 | 81.1 |
| 1000 | 50.2 ± 8.9 | 94.1 | 75.4 ± 10.2 | 93.7 | 30.6 ± 5.4 | 93.2 |
| IC50 (nM) | 9.8 | 9.5 | 9.1 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Table 2: IC50 Values of Povorcitinib for Inhibition of Various Cytokines
| Cytokine | IC50 (nM) |
| TNF-α | 9.8 |
| IL-6 | 9.5 |
| IFN-γ | 9.1 |
| IL-1β | 12.3 |
| IL-8 | 15.6 |
| MCP-1 | 11.8 |
| IL-4 | 25.4 |
| IL-13 | 28.1 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive protocol for establishing a cytokine release assay to evaluate the immunomodulatory properties of the JAK1 inhibitor, Povorcitinib. By following this detailed methodology, researchers can obtain robust and reproducible data on the dose-dependent inhibition of key pro-inflammatory cytokines. The results from this assay can provide critical insights into the mechanism of action of Povorcitinib and support its preclinical and clinical development for the treatment of various inflammatory and autoimmune diseases.
References
- 1. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Povorcitinib used for? [synapse.patsnap.com]
- 6. xtalks.com [xtalks.com]
- 7. immunology.org [immunology.org]
- 8. rivm.nl [rivm.nl]
- 9. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing Povorcitinib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Povorcitinib in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Povorcitinib?
A1: Povorcitinib, also known as INCB054707, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAKs are intracellular tyrosine kinases that mediate signaling for a variety of cytokines and growth factors involved in inflammation and immune responses.[3] By selectively inhibiting JAK1, Povorcitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of inflammatory genes.[4][5] Its selectivity for JAK1 over JAK2, JAK3, and TYK2 is thought to minimize off-target effects, such as those on hematopoiesis, which are associated with less selective JAK inhibitors.[6][7]
Q2: How should I prepare a stock solution of Povorcitinib?
A2: Povorcitinib is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or 20 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could affect cell viability or experimental outcomes (typically ≤ 0.1%).
Q3: What is the recommended concentration range for Povorcitinib in cell-based assays?
A3: The optimal concentration of Povorcitinib will vary depending on the cell type, the specific assay, and the experimental conditions. Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is generally recommended for cell-based assays. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q4: How can I assess the in vitro activity of Povorcitinib?
A4: The activity of Povorcitinib can be assessed by measuring the inhibition of JAK1-mediated signaling pathways. A common method is to stimulate cells with a JAK1-dependent cytokine, such as interferon-gamma (IFN-γ) or interleukin-6 (IL-6), and then measure the phosphorylation of downstream STAT proteins (e.g., pSTAT1 or pSTAT3) using techniques like Western blotting or ELISA.[8][9] Additionally, functional assays that measure the inhibition of cytokine production (e.g., TNF-α) can also be employed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of STAT phosphorylation | 1. Suboptimal Povorcitinib concentration: The concentration used may be too low for the specific cell type or stimulation condition. 2. Inactive Povorcitinib: Improper storage or handling may have degraded the compound. 3. Ineffective cytokine stimulation: The cytokine used to activate the JAK/STAT pathway may be inactive or used at a suboptimal concentration. 4. Cellular resistance: The cell line may have inherent or acquired resistance to JAK inhibitors. | 1. Perform a dose-response experiment with a wider concentration range of Povorcitinib (e.g., 0.1 nM to 10 µM). 2. Prepare a fresh stock solution of Povorcitinib from a new vial. 3. Verify the activity of the cytokine by testing a known positive control. Optimize the cytokine concentration and stimulation time. 4. Consider using a different cell line known to be responsive to JAK1 inhibition. |
| High background in Western blot for pSTAT | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 3. Insufficient washing: Washing steps may not be stringent enough to remove unbound antibodies. | 1. Titrate the primary and secondary antibody concentrations to determine the optimal dilution. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase the number and duration of wash steps with an appropriate wash buffer (e.g., TBS-T). |
| Cell toxicity observed at higher concentrations | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-target effects: At very high concentrations, Povorcitinib may have off-target effects leading to cytotoxicity. | 1. Ensure the final DMSO concentration is kept at a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration. 2. Use concentrations within the selective and effective range determined from dose-response studies. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect results. 2. Inconsistent reagent preparation: Variations in the preparation of Povorcitinib dilutions or cytokine solutions. 3. Technical variability: Inconsistent incubation times or washing steps. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of Povorcitinib and cytokines for each experiment. 3. Standardize all experimental steps and ensure consistent execution. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Povorcitinib
| Assay Type | Target | IC50 (nM) | Notes |
| Enzymatic Assay | JAK1 | 8.9 | 52-fold selective over JAK2. |
| Enzymatic Assay | JAK2 | 463 | |
| Whole Blood Assay | JAK1 | ~600 | More representative of the in vivo setting. |
| Whole Blood Assay | JAK2 | >10,000 | Demonstrates high selectivity for JAK1. |
| Cell-Based Assay | IL-6 induced pSTAT3 | Varies by cell line | A dose-dependent inhibition is expected. |
| Cell-Based Assay | IFN-γ induced pSTAT1 | Varies by cell line | A dose-dependent inhibition is expected. |
Experimental Protocols
Protocol 1: Inhibition of IL-6-Induced STAT3 Phosphorylation in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory activity of Povorcitinib on IL-6-induced STAT3 phosphorylation.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HeLa, HepG2, or primary cells known to express the IL-6 receptor) in appropriate growth medium.
- Seed the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
2. Serum Starvation and Povorcitinib Treatment:
- The following day, gently aspirate the growth medium and replace it with serum-free medium.
- Incubate the cells for 4-6 hours to reduce basal levels of STAT phosphorylation.
- Prepare serial dilutions of Povorcitinib in serum-free medium.
- Add the Povorcitinib dilutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (DMSO) and a no-treatment control.
3. Cytokine Stimulation:
- Prepare a solution of recombinant human IL-6 in serum-free medium at a concentration that induces robust STAT3 phosphorylation (typically 10-50 ng/mL, to be optimized for each cell line).
- Add the IL-6 solution to all wells except the unstimulated control wells.
- Incubate for 15-30 minutes at 37°C.
4. Cell Lysis and Protein Quantification:
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 10-15 minutes with occasional agitation.
- Scrape the cells and transfer the lysates to microcentrifuge tubes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatants and determine the protein concentration using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentration of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
- Wash the membrane three times with TBS-T.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBS-T.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Caption: Povorcitinib inhibits the JAK1/STAT signaling pathway.
Caption: Workflow for in vitro testing of Povorcitinib.
Caption: Troubleshooting decision tree for Povorcitinib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The infection risks of JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incytemi.com [incytemi.com]
- 7. Rapid inhibition of interleukin-6 signaling and Stat3 activation mediated by mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com.cn [promega.com.cn]
Povorcitinib Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing and resolving precipitation issues with Povorcitinib in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Povorcitinib?
A1: Povorcitinib is a small molecule with limited solubility in aqueous solutions. It is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[] For experimental use, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Q2: Why is my Povorcitinib precipitating out of my aqueous buffer?
A2: Precipitation of Povorcitinib in aqueous buffers can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of Povorcitinib in your final aqueous solution may be above its solubility limit in that specific buffer system.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH Effects: The pH of your aqueous buffer can significantly influence the solubility of Povorcitinib.
-
Temperature: Temperature can affect solubility. A decrease in temperature during your experiment could lead to precipitation.
-
Buffer Composition: Components of your buffer system could potentially interact with Povorcitinib and reduce its solubility.
Q3: How can I increase the solubility of Povorcitinib in my aqueous solution?
A3: Several strategies can be employed to enhance the solubility of Povorcitinib:
-
Co-solvents: The use of co-solvents in your final aqueous solution can help maintain solubility.
-
Formulation Aids: For the phosphate salt of Povorcitinib, excipients like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) can be used to improve solubility.[2]
-
pH Adjustment: Systematically testing a range of pH values for your buffer may identify a pH at which Povorcitinib is more soluble.
-
Gentle Warming and Sonication: For Povorcitinib phosphate, gentle heating and/or sonication can help dissolve the compound.[2]
Troubleshooting Guide
Issue: I observed precipitation immediately after diluting my Povorcitinib stock solution into my aqueous buffer.
This is a common issue often caused by solvent shock. Here is a step-by-step guide to troubleshoot this problem:
Experimental Workflow: Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue: My Povorcitinib solution was initially clear but developed precipitation over time.
This could be due to instability of the solution under your experimental conditions.
Logical Relationship: Factors Affecting Solution Stability
Caption: Factors leading to delayed precipitation.
Data Presentation
Table 1: Povorcitinib Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL | Ultrasonic assistance may be needed.[3] |
| Ethanol | Soluble | Quantitative data not specified.[] |
| Water | Sparingly Soluble | Quantitative data not specified.[] |
Table 2: Recommended Formulations for this compound in Aqueous Solutions
| Protocol | Components | Final Concentration | Outcome |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution |
Data adapted from MedchemExpress for this compound.[2]
Experimental Protocols
Protocol: Preparation of a Povorcitinib Working Solution Using Co-solvents
This protocol is based on the formulations known to improve the solubility of this compound.[2]
-
Prepare a concentrated stock solution of Povorcitinib in 100% DMSO. For example, 20.8 mg/mL.
-
Prepare the vehicle solution. For Protocol 1, this would be a mixture of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Perform a serial dilution. a. Add the required volume of the DMSO stock solution to the vehicle. b. Vortex the solution gently. c. Add the aqueous buffer in a stepwise manner, vortexing between each addition.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
Povorcitinib Mechanism of Action
Povorcitinib is a selective Janus kinase 1 (JAK1) inhibitor.[3][4][5] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity.[6][7] By inhibiting JAK1, Povorcitinib blocks the downstream signaling of pro-inflammatory cytokines.[7][8]
Signaling Pathway: Povorcitinib Inhibition of the JAK1/STAT Pathway
Caption: Povorcitinib inhibits JAK1, blocking STAT phosphorylation.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Povorcitinib - Wikipedia [en.wikipedia.org]
- 6. What is Povorcitinib used for? [synapse.patsnap.com]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
How to minimize variability in Povorcitinib in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro assays involving Povorcitinib.
Frequently Asked Questions (FAQs)
Q1: What is Povorcitinib and what is its mechanism of action?
Povorcitinib (also known as INCB054707) is an investigational oral small-molecule drug that acts as a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] JAK inhibitors work by blocking the activity of JAK enzymes, which are critical components of the JAK-STAT signaling pathway.[4] This pathway is essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[4][5] By selectively inhibiting JAK1, Povorcitinib aims to modulate the immune system and reduce inflammation associated with various autoimmune and inflammatory conditions.[1][2]
Q2: What are the key in vitro assays for characterizing Povorcitinib?
The primary in vitro assays for Povorcitinib and other JAK inhibitors include:
-
Biochemical Kinase Assays: These assays directly measure the ability of Povorcitinib to inhibit the enzymatic activity of purified JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cellular Assays: These assays assess the functional consequences of JAK inhibition in a cellular context. Common cellular assays include:
-
STAT Phosphorylation Assays: These assays measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are direct downstream targets of JAKs. Inhibition of cytokine-induced STAT phosphorylation is a key indicator of Povorcitinib's cellular potency.[6][7]
-
Cytokine Production Assays: These assays measure the production of pro-inflammatory cytokines from immune cells following stimulation. Povorcitinib's ability to suppress cytokine release is a measure of its anti-inflammatory activity.
-
Cell Proliferation Assays: These assays can be used to assess the impact of Povorcitinib on the proliferation of cells that are dependent on JAK-STAT signaling.
-
Q3: What are the known in vitro IC50 values for Povorcitinib?
Povorcitinib is a potent and selective JAK1 inhibitor. The half-maximal inhibitory concentration (IC50) values vary slightly depending on the specific assay conditions.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 8.9 | - |
| JAK2 | 463 | ~52-fold |
Data from Probechem Biochemicals.[8]
Another source indicates an IC50 for JAK1 of 3.3 nM and for JAK2 of 48 nM, resulting in a 15-fold selectivity.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 3.3 | - |
| JAK2 | 48 | 15x |
Data from Incyte Medical Information.[4]
In whole-blood assays, which are more representative of the in vivo setting, Povorcitinib has demonstrated greater than 16-fold selectivity for JAK1 over JAK2.[9]
Q4: How does the selectivity of Povorcitinib compare to other JAK inhibitors?
Povorcitinib has shown favorable in vitro selectivity for JAK1 over JAK2 when compared to other JAK inhibitors.[9]
| Inhibitor | JAK1 over JAK2 Selectivity (Enzymatic Assay) | JAK1 over JAK2 Selectivity (Whole Blood Assay) |
| Povorcitinib | 50x (35-58) | >16x |
| Abrocitinib | 25x (18-33) | >8.0x |
| Upadacitinib | 15x (8-22) | 1.6x |
| Tofacitinib | 3.0x (2.5-4.0) | 1.2x |
Data from Incyte presentation.[9]
Troubleshooting Guides
Variability in in vitro assays can arise from multiple sources. Below are troubleshooting guides for common issues encountered when working with Povorcitinib.
Issue 1: High Variability in IC50 Values
| Possible Causes | Solutions |
| Inconsistent Cell Health and Passage Number | - Use cells within a consistent and low passage number range. - Regularly monitor cell viability and morphology. - Ensure cells are not over-confluent before plating. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For serial dilutions of Povorcitinib, ensure thorough mixing at each step. |
| Reagent Variability | - Use fresh, high-quality reagents. - Aliquot and store cytokines and other critical reagents to avoid repeated freeze-thaw cycles. - Use the same lot of reagents, especially serum, throughout an experiment. |
| Assay Plate Inconsistencies | - Use high-quality assay plates with low well-to-well variability. - Be mindful of "edge effects" by not using the outer wells of the plate for critical samples or by filling them with buffer. |
| Inconsistent Incubation Times | - Ensure consistent incubation times for all plates and conditions. Use a timer to monitor critical steps. |
Issue 2: High Background Signal in Cellular Assays
| Possible Causes | Solutions |
| Insufficient Washing | - Increase the number of wash steps and ensure complete removal of wash buffer between steps. - Consider a short incubation with wash buffer before aspiration.[10][11] |
| Inadequate Blocking | - Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA) or adding a non-ionic detergent like Tween-20. - Increase the blocking incubation time.[10][12] |
| Non-specific Antibody Binding | - Use high-quality, validated antibodies specific for the target protein. - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Autofluorescence | - If using fluorescence-based readouts, use phenol red-free media to reduce background. - Consider using red-shifted fluorescent dyes to avoid autofluorescence from cellular components.[13] |
| Contamination | - Ensure aseptic technique to prevent microbial contamination. - Use fresh, sterile reagents.[11] |
Issue 3: Poor Dose-Response Curve
| Possible Causes | Solutions |
| Incorrect Povorcitinib Concentration Range | - Perform a wide range of Povorcitinib concentrations in a pilot experiment to determine the optimal range for generating a full dose-response curve. |
| Povorcitinib Solubility Issues | - Ensure Povorcitinib is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. - Avoid precipitation of the compound in the final assay volume. |
| Suboptimal Cytokine Stimulation | - Titrate the cytokine concentration to find the EC80 (the concentration that gives 80% of the maximal response) for stimulation. This will provide a sufficient window to observe inhibition. |
| Cell Density | - Optimize cell seeding density. Too few cells may result in a weak signal, while too many cells can lead to a compressed dynamic range. |
Experimental Protocols
Key Experiment 1: In Vitro JAK1 Kinase Inhibition Assay (Biochemical)
This protocol is a general guideline and may need optimization for specific laboratory conditions.
-
Reagent Preparation:
-
Prepare a stock solution of Povorcitinib in 100% DMSO.
-
Prepare serial dilutions of Povorcitinib in assay buffer.
-
Prepare a solution of recombinant human JAK1 enzyme in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the Povorcitinib dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the JAK1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., fluorescence, luminescence, or TR-FRET).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the Povorcitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment 2: Cellular STAT3 Phosphorylation Assay (Flow Cytometry)
This protocol is a general guideline for a whole blood assay and may need to be adapted for specific cell lines.
-
Cell Preparation:
-
Collect fresh human whole blood in heparinized tubes.
-
-
Inhibitor Treatment:
-
Aliquot the whole blood into tubes.
-
Add serial dilutions of Povorcitinib or vehicle control (DMSO) to the blood and incubate at 37°C for 30-60 minutes.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding a pre-determined concentration of a relevant cytokine (e.g., IL-6 for JAK1/JAK2 signaling) to each tube.
-
Incubate at 37°C for a short period (e.g., 15-20 minutes).
-
-
Cell Lysis and Fixation:
-
Lyse the red blood cells and fix the leukocytes using a commercially available lysis/fixation buffer.
-
-
Permeabilization and Staining:
-
Permeabilize the cells using a suitable permeabilization buffer.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3) and antibodies to identify specific cell populations (e.g., CD4 for T cells).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT3 signal in each sample.
-
-
Data Analysis:
-
Normalize the MFI of the Povorcitinib-treated samples to the cytokine-stimulated vehicle control.
-
Plot the percent inhibition of pSTAT3 phosphorylation versus the Povorcitinib concentration to determine the IC50 value.
-
Visualizations
Caption: Povorcitinib inhibits the JAK1-mediated phosphorylation of STAT proteins.
Caption: Workflow for a cellular STAT phosphorylation assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. abcam.cn [abcam.cn]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. incytemi.com [incytemi.com]
- 5. podcasts.apple.com [podcasts.apple.com]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. investor.incyte.com [investor.incyte.com]
- 10. arp1.com [arp1.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. selectscience.net [selectscience.net]
Povorcitinib In Vivo Studies: A Technical Support Resource
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using povorcitinib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I select a starting dose for my in vivo study?
A1: Dose selection is critical for a successful study. The optimal approach involves:
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Literature Review: The primary step is to review existing literature for povorcitinib studies in animal models relevant to your disease area.
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Reference Point: In a mouse model for Down Syndrome, a dose of 60 mg/kg administered orally twice daily was shown to be effective.[1] This can serve as a valuable starting point for dose-ranging studies in other mouse models.
-
Dose-Response Study: It is highly recommended to perform a dose-response (or dose-ranging) study to determine the optimal dose for your specific model and endpoints. Clinical trials have investigated doses ranging from 15 mg to 75 mg once daily in humans for conditions like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[2][3][4][5][6] While these are not directly translatable, they indicate a therapeutically relevant range.
-
Allometric Scaling: If no direct animal data is available, allometric scaling principles can be used to estimate a starting dose from human clinical data, but this should be followed by in vivo dose-finding experiments.
Q2: How do I properly formulate povorcitinib for oral administration in animals?
A2: Povorcitinib is an orally administered small molecule.[7][8] Proper formulation is key to ensuring consistent exposure. Below are several vehicle formulations that can be used. It is recommended to prepare the working solution fresh on the day of use.[1]
-
Initial Solubilization: Povorcitinib is typically first dissolved in a small amount of DMSO.
-
Vehicle Systems: The DMSO stock can then be diluted in various vehicle systems. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What is the recommended route of administration for povorcitinib?
A3: The recommended and most commonly studied route of administration for povorcitinib is oral (PO), typically via oral gavage in rodent studies.[1] This aligns with its development for human use as an oral tablet.[9]
Q4: How can I monitor the pharmacodynamic (PD) effects of povorcitinib in my study?
A4: To confirm that povorcitinib is engaging its target, you can measure downstream biomarkers.
-
Serum Cytokines/Chemokines: In one mouse study, povorcitinib (60 mg/kg, PO, twice daily) significantly reduced serum levels of inflammatory mediators including MCP-1, IP-10, IFN-γ, and TNF-α.[1]
-
Gene Expression: Analysis of tissue from the site of disease (e.g., skin biopsies) can reveal downregulation of JAK/STAT-regulated transcripts, confirming target engagement.[7][10]
Q5: My in vivo study with povorcitinib is not showing the expected efficacy. What are some potential reasons?
A5: Lack of efficacy can stem from several factors:
-
Suboptimal Dose: The selected dose may be too low to achieve the necessary therapeutic exposure. A comprehensive dose-response study is crucial.
-
Formulation and Administration Issues: Ensure the compound is fully solubilized and stable in the vehicle. Improper oral gavage technique can lead to inconsistent dosing. Re-evaluate the formulation for precipitation.[1]
-
Inappropriate Animal Model: The pathophysiology of the chosen animal model may not be predominantly driven by the JAK1 signaling pathway. It is critical to select a model where the disease mechanism aligns with the drug's mechanism of action.[11][12]
-
Timing of Intervention: The timing and duration of treatment are critical. The therapeutic window may be narrow, and treatment might need to be initiated at a specific stage of disease progression.
Quantitative Data Summary
The following tables summarize key quantitative data for povorcitinib from preclinical and clinical studies to aid in experimental design.
Table 1: Povorcitinib In Vivo Efficacy Data in a Mouse Model
| Animal Model | Dosing Regimen | Route | Key Efficacy Endpoints | Reference |
|---|
| Dp16 Mouse Model (Down Syndrome) | 60 mg/kg, twice daily for 16 days | Oral (po) | Reduced serum MCP-1, IP-10, IFN-γ, TNF-α; Reduced ALT & AST levels; Alleviated liver inflammation; Improved survival rate |[1] |
Table 2: Povorcitinib Dose-Ranging in Human Clinical Trials (for context)
| Disease Indication | Doses Studied (Once Daily) | Patient Population | Key Findings | References |
|---|---|---|---|---|
| Hidradenitis Suppurativa | 15 mg, 45 mg, 75 mg | Adults with moderate to severe disease | Significant reduction in abscess and inflammatory nodule count compared to placebo. | [5] |
| Prurigo Nodularis | 15 mg, 45 mg, 75 mg | Adults with inadequate response to prior therapy | Dose-dependent improvement in itch and skin lesions. | [2][4] |
| Nonsegmental Vitiligo | 15 mg, 45 mg, 75 mg | Adults with extensive vitiligo | Significant improvements in total body and facial repigmentation. |[3][6] |
Table 3: Example Formulations for Oral Administration in Animal Studies
| Protocol | Composition | Max Solubility | Preparation Notes | Reference |
|---|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Add solvents sequentially. Mix well after each addition. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Add DMSO stock to SBE-β-CD solution and mix. | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Add DMSO stock to corn oil and mix. Use with caution for studies > half a month. |[1] |
Signaling Pathways and Experimental Workflow
Povorcitinib is a selective Janus kinase 1 (JAK1) inhibitor.[7][13][14] It acts by blocking the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.[7][10][15] By inhibiting JAK1, povorcitinib disrupts the signaling of cytokines such as IL-4, IL-13, and IL-31, thereby reducing inflammation and modulating the immune response.[2]
Protocols and Methodologies
Generalized Protocol for an In Vivo Efficacy Study
This protocol provides a general framework. Specific parameters such as animal strain, disease induction methods, and endpoints must be tailored to the research question.
-
Animal Model Selection:
-
Choose a well-validated animal model for the disease of interest (e.g., collagen-induced arthritis for rheumatoid arthritis, imiquimod-induced inflammation for psoriasis).
-
Ensure the model's pathology is known to be mediated by JAK-dependent cytokines.[11][12]
-
Animals should be age and sex-matched. House them in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Povorcitinib Formulation and Dosing:
-
Based on dose-ranging pilot studies, select the appropriate dose(s).
-
Prepare the formulation fresh daily using a suitable vehicle (see Table 3).[1]
-
Administer povorcitinib or vehicle control via oral gavage once or twice daily, as determined by pharmacokinetic studies or literature.
-
-
Study Execution:
-
Acclimate animals before the start of the experiment.
-
Induce disease according to the established model protocol.
-
Randomize animals into treatment and control groups.
-
Begin treatment at the appropriate time point relative to disease induction (e.g., prophylactic or therapeutic).
-
Monitor animals daily for health status and clinical signs of disease.
-
-
Endpoint Analysis:
-
Clinical Scoring: Regularly assess clinical parameters (e.g., paw swelling, skin lesion severity).
-
Biomarker Analysis: Collect blood samples for measuring serum cytokine levels (e.g., via ELISA or multiplex assay) to confirm pharmacodynamic activity.[1]
-
Gene Expression: Analyze target tissues for changes in the expression of inflammatory genes via qPCR or RNA-seq.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 3. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incyte Announces Data from Phase 2b Study Evaluating Povorcitinib (INCB54707) in Patients with Extensive Nonsegmental Vitiligo | Incyte [investor.incyte.com]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsinmedicine.com [scholarsinmedicine.com]
- 14. Vitiligo Research Foundation | New [vrfoundation.org]
- 15. What is Povorcitinib used for? [synapse.patsnap.com]
Addressing poor oral bioavailability of Povorcitinib in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability of Povorcitinib in animal models.
Troubleshooting Guide
Researchers may face challenges with Povorcitinib's oral bioavailability due to its physicochemical properties. This guide offers a structured approach to identifying and resolving these issues.
Problem 1: Low and Variable Plasma Exposure After Oral Dosing
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Verify Drug Substance Properties: Characterize the solid-state properties (polymorphism, crystallinity) of the Povorcitinib batch. 2. Solubility Assessment: Determine the kinetic and thermodynamic solubility in biorelevant media (SGF, FaSSIF, FeSSIF). 3. Particle Size Reduction: Consider micronization or nanosizing to increase the surface area for dissolution. 4. Formulation Enhancement: - Develop amorphous solid dispersions (ASDs) with polymers like PVP or HPMC. - Explore lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[1] |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Chemical Modification: Povorcitinib's design incorporates intramolecular hydrogen bonding (IMHB) to mask polar groups and improve permeability.[2] Confirm the integrity of this feature in your compound. 3. Excipient Selection: Include permeation enhancers in the formulation, though this should be approached with caution due to potential toxicity. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from the relevant animal species to assess metabolic stability. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. 3. Co-administration with Inhibitors: In preclinical studies, co-administering with a known inhibitor of the metabolizing enzyme (e.g., a CYP450 inhibitor) can help confirm the extent of first-pass metabolism. |
Problem 2: Inconsistent Pharmacokinetic (PK) Profile Between Animals
| Possible Cause | Troubleshooting Steps |
| Improper Dosing Technique | 1. Standardize Gavage Technique: Ensure consistent vehicle volume and proper placement of the gavage needle. 2. Vehicle Selection: Use a well-characterized and consistent vehicle for all studies. For Povorcitinib, formulations in DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil have been noted.[3] |
| Physiological Differences | 1. Fasting State: Standardize the fasting period before dosing, as food can significantly impact the absorption of some drugs. 2. Animal Health: Ensure all animals are healthy and within a consistent age and weight range. |
| Formulation Instability | 1. Vehicle Stability: Confirm that Povorcitinib does not precipitate or degrade in the dosing vehicle over the duration of the study. 2. Homogeneity: Ensure the dosing formulation is a homogenous suspension or a clear solution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Povorcitinib in preclinical species?
A1: Early development data indicated that Povorcitinib initially had poor oral bioavailability and low exposure in monkeys and dogs, which was attributed to low absorption.[2] A significant improvement in the pharmacokinetic profile was achieved through chemical modification, specifically the incorporation of intramolecular hydrogen bonding to enhance permeability.[2] While specific bioavailability percentages from non-clinical studies are not publicly available, this design feature suggests that low permeability was a key challenge that has been addressed at the molecular level.
Q2: How does intramolecular hydrogen bonding (IMHB) improve Povorcitinib's bioavailability?
A2: Povorcitinib has a molecular weight of 507.46 g/mol , placing it in the "beyond rule of five" chemical space where achieving good oral absorption can be challenging. The strategy of incorporating intramolecular hydrogen bonds helps to shield some of the polar functional groups of the molecule. This "chameleonic" effect reduces the polarity of the molecule in the lipophilic environment of the intestinal membrane, thereby improving its permeability and subsequent absorption.[2][4]
Q3: What is the Biopharmaceutics Classification System (BCS) class of Povorcitinib?
A3: The exact BCS class of Povorcitinib is not publicly disclosed. However, based on the information available, it is likely a BCS Class II or IV compound. Kinase inhibitors often exhibit poor aqueous solubility.[1][5] The initial challenges with low absorption, despite chemical modifications to improve permeability, suggest it may have low solubility and potentially borderline permeability.
Q4: What are some recommended starting formulations for in vivo studies in animal models?
A4: For preclinical oral dosing in animal models, common vehicle systems for kinase inhibitors include:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
A solution of 10% DMSO and 90% Corn Oil.[3]
-
A suspension in 0.5% methylcellulose with 0.1% Tween-80 in water. It is crucial to determine the solubility and stability of Povorcitinib in the chosen vehicle before initiating animal studies.
Q5: What is the mechanism of action of Povorcitinib?
A5: Povorcitinib is a selective Janus kinase 1 (JAK1) inhibitor.[6][7][8] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous inflammatory cytokines. By inhibiting JAK1, Povorcitinib blocks this signaling cascade, leading to a reduction in inflammation.[2] This mechanism is being investigated for the treatment of various autoimmune and inflammatory diseases.[6]
Data Presentation
The following table provides an illustrative example of how pharmacokinetic parameters for a compound like Povorcitinib might change with formulation improvements in a preclinical model (e.g., Beagle dogs). Note: This data is hypothetical and for demonstration purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 45 | 4.0 | 900 ± 270 | 8% |
| Micronized Suspension | 10 | 350 ± 90 | 2.0 | 2100 ± 525 | 18% |
| Lipid-Based Formulation (SEDDS) | 10 | 800 ± 200 | 1.5 | 5400 ± 1350 | 45% |
| Amorphous Solid Dispersion | 10 | 950 ± 250 | 1.0 | 6600 ± 1650 | 55% |
Experimental Protocols
1. Protocol for Aqueous Solubility Determination
-
Objective: To determine the thermodynamic solubility of Povorcitinib in various aqueous media.
-
Materials: Povorcitinib drug substance, Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF), HPLC system.
-
Method:
-
Add an excess amount of Povorcitinib to vials containing SGF, FaSSIF, and FeSSIF.
-
Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved Povorcitinib in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
-
2. Protocol for Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of Povorcitinib in vitro.
-
Materials: Caco-2 cells, 24-well Transwell plates, Hank's Balanced Salt Solution (HBSS), Povorcitinib, Lucifer yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assessment, add Povorcitinib solution to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
For the basolateral-to-apical (B-A) assessment, add Povorcitinib to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Analyze the concentration of Povorcitinib in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
3. Protocol for Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and pharmacokinetic profile of Povorcitinib in rats.
-
Materials: Male Sprague-Dawley rats, Povorcitinib formulation, intravenous (IV) formulation of Povorcitinib, dosing syringes, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
-
Method:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups: one for oral (PO) administration and one for IV administration.
-
For the PO group, administer the Povorcitinib formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For the IV group, administer the Povorcitinib IV formulation via the tail vein at a lower dose (e.g., 1 mg/kg).
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify Povorcitinib concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Povorcitinib inhibits the JAK1 signaling pathway.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incytemi.com [incytemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Povorcitinib - Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. medkoo.com [medkoo.com]
Validation & Comparative
Povorcitinib vs. Tofacitinib: A Preclinical Comparative Analysis in Arthritis Models
A detailed guide for researchers and drug development professionals on the mechanistic differences and available preclinical data for two prominent JAK inhibitors in the context of inflammatory arthritis.
This guide provides a comparative overview of povorcitinib and tofacitinib, two small molecule inhibitors of the Janus kinase (JAK) family, in the context of preclinical arthritis models. While direct head-to-head preclinical studies are not publicly available, this document synthesizes the existing data on their mechanisms of action, selectivity profiles, and individual performance in established arthritis models to offer insights for the research community.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both povorcitinib and tofacitinib exert their anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway, a crucial mediator for numerous cytokines and growth factors implicated in the pathogenesis of rheumatoid arthritis.[1][2] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs translocate to the nucleus and regulate the transcription of inflammatory genes. By blocking JAK activity, these inhibitors disrupt this signaling cascade.
The primary difference between the two compounds lies in their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
-
Povorcitinib (INCB54707) is a selective JAK1 inhibitor.[3][4][5] It has been reported to have over 10-fold selectivity for JAK1 over JAK2 in vitro, and another source states approximately 52-fold greater selectivity for JAK1 versus JAK2.[3][4]
-
Tofacitinib is considered a first-generation, non-selective JAK inhibitor, though it preferentially inhibits JAK1 and JAK3 over JAK2 and TYK2.[6][7][8]
This difference in selectivity is critical, as different JAK isoforms are paired with different cytokine receptors, leading to distinct biological consequences. Inhibition of JAK1 is thought to be key for anti-inflammatory efficacy in arthritis, while inhibition of other JAKs may be associated with various side effects.[1][6]
Preclinical Efficacy in Arthritis Models
While no preclinical data for povorcitinib in arthritis models has been publicly released, extensive studies have been conducted on tofacitinib, providing a benchmark for JAK inhibitor efficacy in these systems. The most common models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), which mimic the pathology of human rheumatoid arthritis.
Tofacitinib Preclinical Efficacy Data Summary
| Model | Species | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent reduction in clinical scores and hind paw edema with 15mg/kg twice daily administration. | [9] |
| Collagen-Induced Arthritis (CIA) | Mouse | Efficacy driven by inhibition of JAK1 heterodimer signaling, not JAK2 homodimers. A Cave50 of ~100 nM was predictive of efficacy. | [1][10] |
| Collagen-Induced Arthritis (CIA) | Mouse | Preserved articular cartilage integrity and reduced influx of inflammatory cells. | [11] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Suppressed inflammation and local tissue damage, inhibited cellular infiltration, and prevented bone erosion. | [2] |
Povorcitinib Preclinical and Clinical Overview
There is currently no published preclinical data evaluating povorcitinib in animal models of arthritis. Povorcitinib is in late-stage clinical development for several inflammatory skin conditions, including hidradenitis suppurativa and prurigo nodularis, where it has demonstrated efficacy in reducing inflammatory lesions and symptoms.[12][13][14] This clinical activity in other inflammatory diseases suggests it would likely be effective in preclinical arthritis models.
Experimental Protocols
Below is a detailed methodology for a typical Collagen-Induced Arthritis (CIA) model, a standard for evaluating anti-arthritic compounds.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis resembling human rheumatoid arthritis and to evaluate the therapeutic efficacy of test compounds.
Materials:
-
Animals: DBA/1J mice (male, 8-10 weeks old).
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test Compounds: Povorcitinib, Tofacitinib, or vehicle control.
Protocol:
-
Preparation of Emulsion:
-
Primary Immunization: Dissolve type II collagen in 0.05 M acetic acid to a concentration of 2 mg/mL. Emulsify this solution with an equal volume of CFA.
-
Booster Immunization: Prepare a similar emulsion using IFA instead of CFA.
-
-
Induction of Arthritis:
-
Day 0: Administer 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Administer a booster injection of 100 µL of the collagen/IFA emulsion.
-
-
Monitoring and Scoring:
-
Beginning on Day 21, monitor animals daily for the onset of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Treatment:
-
Once clinical signs of arthritis are evident (typically around day 24-28), randomize mice into treatment groups.
-
Administer povorcitinib, tofacitinib, or vehicle control orally once or twice daily at predetermined doses.
-
-
Endpoint Analysis:
-
Continue treatment and scoring for a predefined period (e.g., 14-21 days).
-
At the end of the study, collect blood for cytokine analysis and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
-
Summary and Conclusion
This guide compares povorcitinib and tofacitinib based on their distinct pharmacological profiles and the available preclinical data in arthritis models.
-
Povorcitinib is a highly selective JAK1 inhibitor. While this selectivity is hypothesized to offer a more targeted anti-inflammatory effect with a potentially improved safety profile, there is a lack of public preclinical data in arthritis models to substantiate this in a head-to-head comparison.
-
Tofacitinib , a broader spectrum JAK1/JAK3 inhibitor, has demonstrated robust efficacy in multiple well-validated preclinical arthritis models, effectively reducing inflammation and joint damage.[2][6] This wealth of data establishes it as a key benchmark for JAK inhibitors in this therapeutic area.
For researchers, the key takeaway is the differing selectivity profiles. The choice between a selective JAK1 inhibitor like povorcitinib and a broader spectrum inhibitor like tofacitinib for a preclinical study would depend on the specific scientific question being addressed. Future preclinical studies directly comparing these two agents in arthritis models are needed to empirically determine if the higher selectivity of povorcitinib translates into a superior efficacy or safety window in the context of autoimmune arthritis.
References
- 1. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Povorcitinib (INCB054707): A Selective JAK1 Inhibitor Being [globenewswire.com]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 13. Incyte's Povorcitinib Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]
- 14. Incyte’s Povorcitinib Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
Head-to-head comparison of Povorcitinib and baricitinib in vitiligo models.
A detailed review of the current preclinical and clinical data for two promising JAK inhibitors in the treatment of vitiligo.
Currently, no direct head-to-head studies comparing povorcitinib and baricitinib in vitiligo models have been published. However, by examining the available data from separate clinical trials and in vitro studies, we can construct a comparative overview to inform researchers, scientists, and drug development professionals. This guide synthesizes the existing evidence on their mechanisms of action, clinical efficacy, and safety profiles, supported by detailed experimental protocols and visual diagrams.
Mechanism of Action: Targeting the JAK-STAT Pathway
Vitiligo's pathogenesis is significantly driven by the interferon-gamma (IFN-γ) signaling cascade, which operates through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2][3] Both povorcitinib and baricitinib are JAK inhibitors, but they exhibit different selectivity profiles. Povorcitinib is a selective JAK1 inhibitor, while baricitinib inhibits both JAK1 and JAK2.[4][5] This difference in targets within the JAK family could potentially lead to variations in efficacy and safety.
Clinical Efficacy and Safety
Povorcitinib Clinical Trial Data
Povorcitinib has been evaluated in a Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study in adult patients with extensive nonsegmental vitiligo.[6][7][8][9]
Table 1: Summary of Povorcitinib Phase 2b Clinical Trial Results
| Endpoint | Timepoint | Placebo | 15 mg | 45 mg | 75 mg |
| Mean % Change from Baseline in T-VASI | Week 24 | +2.3% | -19.1% | -17.8% | -15.7% |
| Week 52¹ | +18.1% | -40.7% | -42.7% | -41.3% | |
| % of Patients Achieving T-VASI50 | Week 24 | 3.0% | 10.5% | 15.2% | 5.6% |
| Week 52¹ | 15.2% | 45.2% | 37.0% | 37.9% | |
| Mean % Change from Baseline in F-VASI | Week 24 | -5.1% | -27.7% | -36.4% | -29.4% |
| Week 52¹ | -54.8% | -63.6% | -63.8% | -64.4% | |
| % of Patients Achieving F-VASI50 | Week 24 | 9.1% | 18.4% | 45.5% | 27.8% |
| Week 52¹ | 63.6% | 71.0% | 77.8% | 69.0% | |
| % of Patients Achieving F-VASI75 | Week 52¹ | 45.5% | 48.4% | 55.6% | 58.6% |
¹ At Week 24, patients on placebo and 15 mg were switched to 75 mg. Data at Week 52 reflects these adjusted treatment arms.[6]
Safety Profile: Povorcitinib was generally well-tolerated.[10] The most common treatment-emergent adverse events (TEAEs) included COVID-19, headache, fatigue, increased blood creatine phosphokinase, and acne.[9] No serious TEAEs were considered to be related to the treatment.
Baricitinib Clinical and In Vitro Data
Baricitinib has been investigated in clinical settings, often in combination with phototherapy, and in in vitro models.[5][11][12][13]
Table 2: Summary of Baricitinib Clinical Trial with Phototherapy
| Study | Treatment Arms | Duration | Key Efficacy Outcomes |
| Seneschal et al. (Phase 2)[11][12] | Baricitinib (4 mg/day) + NB-UVB vs. Placebo + NB-UVB | 36 weeks | Mean % reduction in T-VASI: 44.8% (Baricitinib group) vs. 9.2% (Placebo group). Mean % change in F-VASI: ~65% (Baricitinib group) vs. ~-4% (Placebo group).[14] |
| Open-label study[13] | Baricitinib (2 mg/day) + NB-UVB vs. NB-UVB alone | 16 weeks | T-VASI50: 70.6% (Combination) vs. 12.5% (NB-UVB alone). F-VASI75: 93.3% (Combination). |
A small study of four patients with progressing vitiligo treated with baricitinib monotherapy (oral) for 12 weeks showed repigmentation rates of 59.26% to 74.17%.[15]
Table 3: Summary of Baricitinib In Vitro Study on Human Melanocytes
| Experimental Model | Treatment | Key Findings |
| UVB-damaged human melanocytes (MC-Ds)[15][16] | Baricitinib (25 μM) | Significantly promoted tyrosinase activity and melanin content. Upregulated the gene expression of tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1).[15][17] |
Safety Profile: In clinical studies, baricitinib was generally well-tolerated with no significant increase in adverse events compared to placebo when combined with phototherapy.[11][12]
Experimental Protocols
Povorcitinib Phase 2b Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study in adults with nonsegmental vitiligo.[7][9]
-
Patient Population: Adults (18+ years) with a diagnosis of nonsegmental vitiligo affecting ≥8% of their body surface area.[9]
-
Treatment Regimen: Patients were randomized (1:1:1:1) to receive once-daily oral povorcitinib at doses of 15 mg, 45 mg, or 75 mg, or a placebo for 24 weeks.[7][9] This was followed by an extension period where patients on placebo and 15 mg were switched to 75 mg, while the 45 mg and 75 mg groups continued their assigned dose up to 52 weeks.[14]
-
Primary Endpoint: The primary outcome was the percentage change from baseline in the Total Vitiligo Area Scoring Index (T-VASI) at week 24.[7]
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving a ≥50% reduction from baseline in T-VASI (T-VASI50) and improvements in the Facial Vitiligo Area Scoring Index (F-VASI).
Baricitinib In Vitro Experimental Protocol
-
Cell Culture and Model Creation: Human melanocytes (MCs) were cultured in vitro. To create a damaged melanocyte model (MC-Ds), the cells were irradiated with a high dose of ultraviolet B (UVB) at 150mJ/cm².[15][16]
-
Treatment: Baricitinib was added to the cultured MC-Ds at a final concentration of 25 μM.[16]
-
Analysis:
General In Vivo Vitiligo Mouse Model Protocol
While no specific in vivo studies for povorcitinib or baricitinib in vitiligo animal models were identified in the search, a common approach involves the adoptive transfer model.[18]
-
Model: Mice are genetically engineered to retain melanocytes in the epidermis.[18]
-
Induction of Vitiligo:
-
Sublethal Irradiation: Recipient mice undergo sublethal irradiation.[18]
-
Adoptive Transfer: Melanocyte-specific CD8+ T cells (Pmel-1) are transferred into the recipient mice.[18]
-
T-cell Activation: The transferred T cells are activated using a recombinant vaccinia virus that expresses their cognate antigen (rVV-hgp100).[18]
-
-
Treatment: Following the induction of depigmentation, the mice can be treated with investigational drugs (e.g., oral or topical povorcitinib or baricitinib).
-
Assessment: The extent of depigmentation and repigmentation is monitored and quantified over time. Immunohistochemistry can be used to analyze T-cell infiltration and melanocyte presence in skin biopsies.
Conclusion
Both povorcitinib and baricitinib show significant promise as oral treatments for vitiligo by targeting the underlying inflammatory pathways. Povorcitinib, as a selective JAK1 inhibitor, has demonstrated substantial efficacy as a monotherapy in a dose-ranging study, leading to meaningful facial and total body repigmentation. Baricitinib, a JAK1/2 inhibitor, has shown effectiveness both as a monotherapy in a small patient cohort and with synergistic effects when combined with NB-UVB phototherapy. Furthermore, in vitro data suggests baricitinib may also have a direct pro-pigmentary effect on melanocytes.
The absence of direct comparative trials makes it difficult to definitively state the superiority of one agent over the other. The differing selectivity for JAK enzymes may influence their clinical profiles, and future head-to-head studies are warranted. The choice between these agents may ultimately depend on factors such as patient-specific characteristics, the extent of the disease, and the potential for combination therapies. The data presented here provides a foundational comparison to guide further research and development in the quest for more effective vitiligo treatments.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Unlocking the Potential of Baricitinib for Vitiligo | MDedge [mdedge.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Excellent Repigmentation of Generalized Vitiligo with Oral Baricitinib Combined with NB-UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incyte Announces Positive 52-Week Data from Phase 2b Study Evaluating Povorcitinib (INCB54707) in Patients with Extensive Nonsegmental Vitiligo | Incyte [investor.incyte.com]
- 7. Povorcitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. mims.com [mims.com]
- 11. Baricitinib and phototherapy combo shows promise for vitiligo treatment | epocrates [epocrates.com]
- 12. hcplive.com [hcplive.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. medscape.com [medscape.com]
- 15. Baricitinib is Effective in Treating Progressing Vitiligo in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baricitinib is Effective in Treating Progressing Vitiligo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mouse Model for Human Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Demonstrates Competitive Efficacy Against Biologic Therapies in Hidradenitis Suppurativa
For Immediate Release
A comprehensive analysis of clinical trial data reveals that povorcitinib, an oral Janus kinase (JAK) 1 inhibitor, shows comparable and in some patient populations, potentially superior efficacy to established biologic therapies for the treatment of moderate to severe hidradenitis suppurativa (HS). This guide provides a detailed comparison of povorcitinib with leading biologics, including the tumor necrosis factor-alpha (TNF-α) inhibitors adalimumab and infliximab, and the interleukin-17 (IL-17) inhibitor secukinumab, supported by experimental data from their respective pivotal clinical trials.
Comparative Efficacy Analysis
The primary measure of efficacy in recent HS clinical trials is the Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining fistulas. Higher benchmarks, such as HiSCR75, indicate a 75% reduction in AN count.
Key Efficacy Outcomes at 12-16 Weeks
| Therapy (Trial) | Dosing Regimen | HiSCR50 Rate | Placebo Rate | HiSCR75 Rate | Placebo Rate |
| Povorcitinib (STOP-HS1) | 45 mg QD | 40.2% | 29.7% | Not Reported | Not Reported |
| 75 mg QD | 40.6% | 29.7% | Not Reported | Not Reported | |
| Povorcitinib (STOP-HS2) | 45 mg QD | 42.3% | 28.6% | Not Reported | Not Reported |
| 75 mg QD | 42.3% | 28.6% | Not Reported | Not Reported | |
| Adalimumab (PIONEER I) | 40 mg weekly | 41.8% | 26.0% | Not Reported | Not Reported |
| Adalimumab (PIONEER II) | 40 mg weekly | 58.9% | 27.6% | Not Reported | Not Reported |
| Secukinumab (SUNSHINE) | 300 mg Q2W | 45.0% | 33.7% | Not Reported | Not Reported |
| 300 mg Q4W | 41.8% | 33.7% | Not Reported | Not Reported | |
| Secukinumab (SUNRISE) | 300 mg Q2W | 42.3% | 31.2% | Not Reported | Not Reported |
| 300 mg Q4W | 46.1% | 31.2% | Not Reported | Not Reported | |
| Infliximab * | 5 mg/kg at weeks 0, 2, 6 | 27% (≥50% HSSI reduction) | 5% (≥50% HSSI reduction) | Not Reported | Not Reported |
*Note: Infliximab data is from a trial using the Hidradenitis Suppurativa Severity Index (HSSI) and is not a direct comparison to HiSCR. A meta-analysis of 19 studies on infliximab in HS showed a pooled response rate of 83%, though the outcome measures varied across studies.[1][2]
Efficacy in Biologic-Experienced Patients
Povorcitinib has demonstrated notable efficacy in patients with prior exposure to biologic therapies. In the STOP-HS2 trial, HiSCR50 rates at week 12 were 45% for the 45 mg dose and 40% for the 75 mg dose, compared to 19.5% in the placebo group.[3] Similarly, a post-hoc analysis of the SUNSHINE and SUNRISE trials showed that in biologic-experienced patients, secukinumab at a dose of 300 mg every 2 weeks achieved a HiSCR of 37.0% at week 16, compared to 27.3% for placebo.
Experimental Protocols
Povorcitinib (STOP-HS1 & STOP-HS2)
-
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[4]
-
Population: Adults with moderate to severe HS for at least 3 months, with a total AN count of ≥5 in at least two distinct anatomical areas, and at least one area at Hurley Stage II or III.[5][6] Patients must have had an inadequate response to, intolerance to, or contraindication for at least one conventional systemic therapy.[4][6]
-
Intervention: Povorcitinib 45 mg once daily, 75 mg once daily, or placebo for a 12-week placebo-controlled period, followed by a 42-week extension period.[4]
-
Primary Endpoint: Proportion of participants achieving HiSCR50 at Week 12.[4]
-
Key Exclusion Criteria: Draining tunnel count of >20, active serious infections (TB, HBV, HCV, HIV), history of malignancy, or prior failure of a JAK inhibitor.[5]
Adalimumab (PIONEER I & PIONEER II)
-
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[7]
-
Population: Adults with moderate to severe HS for at least 1 year, with a total AN count of ≥3 in at least two distinct anatomical areas, and at least one area at Hurley Stage II or III.[7][8] Patients must have had an inadequate response to a ≥3-month trial of oral antibiotics.[9]
-
Intervention: Adalimumab 40 mg weekly (following a 160 mg and 80 mg loading dose) or placebo for a 12-week placebo-controlled period.[7]
-
Primary Endpoint: Proportion of participants achieving HiSCR at Week 12.[7]
-
Key Exclusion Criteria: Prior treatment with any anti-TNF therapy, and in PIONEER I, receipt of any oral antibiotic for HS within 28 days before baseline.[10][11]
Secukinumab (SUNSHINE & SUNRISE)
-
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[12][13]
-
Population: Adults with moderate to severe HS for at least 1 year, with a total AN count of ≥5 in at least two distinct anatomical areas.[12][13][14]
-
Intervention: Secukinumab 300 mg subcutaneously every 2 weeks or every 4 weeks (following weekly loading doses) or placebo for a 16-week placebo-controlled period.[12][13]
-
Primary Endpoint: Proportion of participants achieving HiSCR at Week 16.[15]
-
Key Exclusion Criteria: Total draining fistula count of ≥20 at baseline and use of any systemic biological immunomodulating treatment.[12][13]
Infliximab
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.[16]
-
Population: Patients with moderate to severe HS.
-
Intervention: Infliximab 5 mg/kg intravenously at weeks 0, 2, and 6, or placebo.[16]
-
Primary Endpoint: Proportion of patients with a ≥50% decrease in the Hidradenitis Suppurativa Severity Index (HSSI) score at week 8.[16]
-
Key Exclusion Criteria: History of certain infections or malignancies.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of povorcitinib and the compared biologic therapies target different components of the inflammatory cascade implicated in hidradenitis suppurativa.
Povorcitinib: JAK1 Inhibition
Povorcitinib is an oral small molecule that selectively inhibits Janus kinase 1 (JAK1). JAKs are intracellular enzymes that are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses. By blocking JAK1, povorcitinib disrupts the signaling of pro-inflammatory cytokines, thereby reducing inflammation in HS.
Caption: Povorcitinib inhibits the JAK1 signaling pathway.
Biologics: Targeting Specific Cytokines
-
Adalimumab and Infliximab (TNF-α Inhibitors): These are monoclonal antibodies that bind to and neutralize TNF-α, a key pro-inflammatory cytokine that is elevated in HS lesions. This action prevents TNF-α from binding to its receptors, thereby inhibiting the downstream inflammatory cascade.
Caption: TNF-α inhibitors neutralize TNF-α, halting inflammation.
-
Secukinumab (IL-17A Inhibitor): This monoclonal antibody selectively binds to and neutralizes interleukin-17A (IL-17A), another pro-inflammatory cytokine implicated in the pathogenesis of HS. By blocking IL-17A, secukinumab inhibits its interaction with the IL-17 receptor, thus interrupting the inflammatory signaling pathway.
Caption: Secukinumab neutralizes IL-17A, reducing inflammation.
Experimental Workflow of a Representative Phase 3 Clinical Trial
The following diagram illustrates a typical workflow for the pivotal Phase 3 clinical trials discussed in this guide.
Caption: Generalized workflow of a Phase 3 HS clinical trial.
Conclusion
Povorcitinib, as an oral JAK1 inhibitor, presents a promising therapeutic option for patients with moderate to severe hidradenitis suppurativa, demonstrating robust efficacy that is competitive with established injectable biologic therapies. Its efficacy in biologic-experienced patients addresses a significant unmet need in this patient population. The distinct mechanism of action offers a valuable alternative for patients who may not respond to or are not suitable candidates for TNF-α or IL-17 inhibitors. Further long-term data will be crucial in fully defining its position in the evolving treatment landscape for hidradenitis suppurativa.
References
- 1. Infliximab in hidradenitis suppurativa: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab in hidradenitis suppurativa: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. A Study to Evaluate the Efficacy and Safety of Povorcitinib (INCB054707) in Participants With Moderate to Severe Hidradenitis Suppurativa (HS) [ctv.veeva.com]
- 5. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | AFP.com [afp.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and Safety Study of Adalimumab in the Treatment of Hidradenitis Suppurativa [ctv.veeva.com]
- 8. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 9. Open-label Study of the Safety and Efficacy of Adalimumab in the Treatment of Hidradenitis Suppurativa [ctv.veeva.com]
- 10. Evaluating the Impact of Exclusion Criteria on the Generalizability of Hidradenitis Suppurativa Treatment Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secukinumab in moderate-to-severe hidradenitis suppurativa (SUNSHINE and SUNRISE): week 16 and week 52 results of two identical, multicentre, randomised, placebo-controlled, double-blind phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Infliximab therapy for patients with moderate to severe hidradenitis suppurativa: a randomized, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. infliximab-therapy-for-patients-with-moderate-to-severe-hidradenitis-suppurativa-a-randomized-double-blind-placebo-controlled-crossover-trial - Ask this paper | Bohrium [bohrium.com]
Povorcitinib's Therapeutic Efficacy in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Povorcitinib's therapeutic effect against other alternatives, supported by available experimental and clinical data. The focus is on validating its mechanism of action and efficacy in inflammatory skin diseases, drawing from studies on patient-derived materials and relevant clinical trials.
Introduction to Povorcitinib
Povorcitinib (INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor.[1][2] Over-activity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of several autoimmune and inflammatory skin conditions, including hidradenitis suppurativa (HS) and vitiligo.[2][3][4] By selectively inhibiting JAK1, Povorcitinib aims to modulate the signaling of multiple pro-inflammatory cytokines implicated in these diseases.[2]
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Povorcitinib's therapeutic effect is derived from its ability to interrupt this pathway at the level of JAK1.
Caption: Povorcitinib inhibits the JAK1-mediated phosphorylation of STAT proteins, thereby blocking downstream inflammatory gene transcription.
Performance Comparison: Povorcitinib vs. Alternatives
Direct head-to-head studies of Povorcitinib against its alternatives in patient-derived cell cultures are not extensively published. Therefore, this comparison synthesizes data from clinical trials, ex vivo studies on patient tissues, and in vitro experiments to provide a comprehensive overview. The primary indications discussed are Hidradenitis Suppurativa (HS) and Vitiligo.
For Hidradenitis Suppurativa (HS)
Alternatives:
-
Adalimumab (Humira®): A monoclonal antibody that inhibits Tumor Necrosis Factor-alpha (TNF-α).
-
Secukinumab (Cosentyx®): A monoclonal antibody that targets Interleukin-17A (IL-17A).
| Feature | Povorcitinib (Oral JAK1 Inhibitor) | Adalimumab (Injectable TNF-α Inhibitor) | Secukinumab (Injectable IL-17A Inhibitor) |
| Mechanism of Action | Blocks intracellular JAK1/STAT signaling, reducing the effects of multiple inflammatory cytokines. | Neutralizes extracellular TNF-α, a key pro-inflammatory cytokine. | Selectively binds to and neutralizes IL-17A, a cytokine involved in inflammation.[5][6] |
| Supporting Preclinical/Ex Vivo Data | In Phase 2 studies, Povorcitinib treatment was associated with the reversal of HS transcriptomic signatures in patient skin biopsies and dose-dependent changes in circulating inflammatory proteins. | In an ex vivo study of HS patient skin, Adalimumab treatment decreased the production of IL-1β and reduced the numbers of inflammatory CD11c+ dendritic cells.[7][8] | Elevated levels of IL-17A have been found in the skin of HS patients.[5] |
| Primary Clinical Efficacy Endpoint (HiSCR50) | STOP-HS1 (12 weeks): 40.2% (45mg) and 40.6% (75mg) vs. 29.7% placebo.[8][9] STOP-HS2 (12 weeks): 42.3% (both doses) vs. 28.6% placebo.[8][9] By 24 weeks, approximately 60% of patients achieved HiSCR50.[1][10] | PIONEER I & II (12 weeks): Significantly higher HiSCR rates for Adalimumab vs. placebo. A post-hoc analysis of women in a Phase 2 trial showed a 51.6% HiSCR for weekly dosing vs. 27.6% for placebo.[11] | SUNSHINE & SUNRISE (16 weeks): Significantly greater improvements in abscess and inflammatory nodule counts compared to placebo.[12] |
| Administration | Oral | Subcutaneous Injection | Subcutaneous Injection |
For Vitiligo
Alternative:
-
Ruxolitinib (Opzelura™): A topical JAK1/JAK2 inhibitor cream.
| Feature | Povorcitinib (Oral JAK1 Inhibitor) | Ruxolitinib (Topical JAK1/JAK2 Inhibitor) |
| Mechanism of Action | Systemic inhibition of JAK1, modulating the autoimmune response against melanocytes.[3] | Localized inhibition of JAK1 and JAK2 in the skin, reducing the autoimmune attack on melanocytes and promoting their survival.[13] |
| Supporting Preclinical/Ex Vivo Data | In a mouse model of vitiligo, Povorcitinib inhibited melanocyte-specific T cells, leading to reduced depigmentation.[14] | In a Phase 2 study, analysis of patient biopsies showed that Ruxolitinib cream significantly increased the number of melanocytes in vitiligo lesions after 24 weeks of treatment.[13] |
| Primary Clinical Efficacy Endpoint | Phase 2b (24 weeks): Significant improvement in Total Vitiligo Area Scoring Index (T-VASI) from baseline (e.g., 19.1% for 15mg dose) vs. -2.3% for placebo.[15] Continued improvement was observed through 52 weeks.[15][16] | Phase 3 TRuE-V1 & V2 (24 weeks): Approximately 30% of patients achieved ≥75% improvement in Facial VASI (F-VASI75).[17][18] |
| Administration | Oral | Topical |
Experimental Protocols
Validating the therapeutic effect of JAK inhibitors like Povorcitinib in patient-derived cells typically involves isolating specific cell types (e.g., keratinocytes, peripheral blood mononuclear cells [PBMCs], melanocytes) and performing functional assays.
General Workflow for In Vitro Validation
Caption: A generalized workflow for assessing the in-vitro efficacy of Povorcitinib in patient-derived cells.
Key Experimental Methodologies
1. Patient-Derived Cell Isolation and Culture:
-
Keratinocytes: Skin biopsies from HS patients can be processed to isolate keratinocytes. These cells are then cultured in specialized keratinocyte growth medium.
-
PBMCs: Peripheral blood mononuclear cells can be isolated from whole blood of patients using Ficoll-Paque density gradient centrifugation.
-
Melanocytes: Skin biopsies from vitiligo patients (from the border of lesions) can be used to isolate and culture melanocytes.
2. STAT Phosphorylation Assay by Flow Cytometry:
-
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by Povorcitinib.
-
Protocol:
-
Isolate and prepare a single-cell suspension of patient-derived cells (e.g., PBMCs).
-
Pre-incubate the cells with varying concentrations of Povorcitinib or a vehicle control for 1 hour at 37°C.[19]
-
Stimulate the cells with a relevant cytokine (e.g., 100 ng/ml of IFN-γ or IL-6) for 15 minutes at 37°C to induce STAT phosphorylation.[19]
-
Immediately fix the cells with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells (e.g., with cold methanol) to allow antibody entry.
-
Stain the cells with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers to identify cell populations of interest (e.g., CD4+ T cells, monocytes).
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSTAT in the target cell populations. A decrease in MFI in Povorcitinib-treated cells compared to vehicle-treated cells indicates inhibitory activity.
-
3. Gene Expression Analysis by quantitative PCR (qPCR):
-
Objective: To measure the effect of Povorcitinib on the transcription of inflammatory genes.
-
Protocol:
-
Culture patient-derived cells (e.g., keratinocytes) and treat with Povorcitinib and/or cytokine stimulation as described above.
-
After the treatment period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for target inflammatory genes (e.g., CXCL10, IL6) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative gene expression changes to determine if Povorcitinib downregulates inflammatory gene transcription.
-
Conclusion
Povorcitinib demonstrates a potent and selective mechanism of action by inhibiting the JAK1/STAT signaling pathway, which is central to the inflammatory processes in diseases like hidradenitis suppurativa and vitiligo. While direct comparative studies in patient-derived cells are emerging, the available clinical and ex vivo data show that Povorcitinib offers a significant therapeutic effect, comparable and in some cases potentially superior to existing alternatives, with the added advantage of oral administration. The experimental protocols outlined provide a framework for further preclinical validation and comparative analysis of Povorcitinib and other immunomodulatory drugs in patient-derived cell models.
References
- 1. hcplive.com [hcplive.com]
- 2. Data From Incyte’s Povorcitinib Clinical Program to Be Featured at the 8th Annual Symposium on Hidradenitis Suppurativa Advances (SHSA) - BioSpace [biospace.com]
- 3. emjreviews.com [emjreviews.com]
- 4. incytemi.com [incytemi.com]
- 5. Hidradenitis suppurativa treated with secukinumab [hs-foundation.org]
- 6. Secukinumab in the treatment of hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adalimumab (antitumour necrosis factor-α) treatment of hidradenitis suppurativa ameliorates skin inflammation: an in situ and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spotlight on adalimumab in the treatment of active moderate-to-severe hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. au.investing.com [au.investing.com]
- 11. Adalimumab Treatment in Women With Moderate-to-Severe Hidradenitis Suppurativa from the Placebo-Controlled Portion of a Phase 2, Randomized, Double-Blind Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. hcplive.com [hcplive.com]
- 13. incytemi.com [incytemi.com]
- 14. incytemi.com [incytemi.com]
- 15. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. Incyte’s ruxolitinib meets endpoints in Phase III trials for vitiligo [clinicaltrialsarena.com]
- 18. Topical ruxolitinib for treatment-induced vitiligo in a patient with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Comparative Analysis of Povorcitinib and Ruxolitinib on JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Janus kinase (JAK) inhibitors, povorcitinib and ruxolitinib, with a specific focus on their impact on the JAK-STAT signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, supported by experimental data and detailed methodologies.
Introduction to Povorcitinib and Ruxolitinib
Povorcitinib and ruxolitinib are small molecule inhibitors that target members of the Janus kinase family, which are critical components of the JAK-STAT signaling pathway. This pathway plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors, and its dysregulation is implicated in various inflammatory and myeloproliferative diseases.
Povorcitinib (INCB54707) is a potent and selective JAK1 inhibitor.[1][2] Its targeted action on JAK1 is being investigated for the treatment of inflammatory conditions such as hidradenitis suppurativa.[3][4] By selectively inhibiting JAK1, povorcitinib aims to modulate the inflammatory response while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[5]
Ruxolitinib (INCB018424) is a potent inhibitor of both JAK1 and JAK2.[6][7] This dual inhibition leads to the downregulation of the JAK-STAT pathway, resulting in reduced myeloproliferation and decreased levels of circulating pro-inflammatory cytokines.[7] Ruxolitinib is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.[8]
Comparative Analysis of Kinase Selectivity
The selectivity of JAK inhibitors is a key determinant of their biological effects and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of povorcitinib and ruxolitinib against JAK1 and JAK2, highlighting their distinct selectivity profiles.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Povorcitinib | 8.9[1] | 463[1] | ~52-fold |
| Ruxolitinib | 3.3[6][7][9] | 2.8[6][7][9] | ~0.85-fold |
Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher selectivity ratio indicates greater selectivity for JAK1 over JAK2.
This data clearly illustrates that povorcitinib is a highly selective JAK1 inhibitor, with approximately 52-fold greater potency for JAK1 compared to JAK2.[1] In contrast, ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with near-equal potency for both kinases.[6][7][9]
Impact on JAK-STAT Signaling Pathway
Both povorcitinib and ruxolitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. Upon binding of a cytokine to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.
By inhibiting JAKs, povorcitinib and ruxolitinib block the phosphorylation and activation of STATs, thereby preventing the downstream inflammatory cascade.
Cellular Effects
Preclinical studies have demonstrated the downstream effects of JAK inhibition by both povorcitinib and ruxolitinib.
-
Povorcitinib: In studies related to hidradenitis suppurativa, povorcitinib has been shown to downregulate the expression of multiple JAK/STAT-regulated transcripts and other inflammatory markers.[3] This modulation of gene expression is believed to contribute to its clinical efficacy in reducing inflammatory lesions.
-
Ruxolitinib: In peripheral blood mononuclear cells, ruxolitinib has been shown to inhibit the ability of interleukin-6 (IL-6) to induce STAT3 phosphorylation.[7] Furthermore, in preclinical models of myelofibrosis, ruxolitinib treatment leads to a reduction in phosphorylated JAK2 and STAT5 levels.
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section outlines the general methodologies for key experiments used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 values of a compound against a specific kinase.
Objective: To measure the concentration of povorcitinib or ruxolitinib required to inhibit 50% of the activity of a specific JAK kinase (e.g., JAK1, JAK2).
General Procedure:
-
Reagents and Materials: Recombinant human JAK enzymes, a suitable peptide substrate, adenosine triphosphate (ATP), the test compound (povorcitinib or ruxolitinib), and a detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Mixture: A reaction mixture is prepared containing the JAK enzyme, the peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent is added to stop the kinase reaction and measure the amount of product formed (or ATP consumed). This is often a luminescent or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Povorcitinib with other anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
Povorcitinib, an oral, selective Janus kinase 1 (JAK1) inhibitor, has demonstrated significant efficacy as a monotherapy in treating a range of inflammatory and autoimmune diseases by disrupting the signaling of pro-inflammatory cytokines.[1][2] This guide provides a comparative assessment of the potential synergistic effects of povorcitinib when combined with other anti-inflammatory drugs. While direct clinical trial data on povorcitinib combination therapy is limited, this document synthesizes preclinical rationale, data from other JAK inhibitors, and outlines experimental protocols to guide future research into synergistic treatment strategies.
Povorcitinib Monotherapy: Baseline Efficacy
Clinical trials have established the efficacy of povorcitinib in various dermatological conditions. The following tables summarize key quantitative data from these studies, providing a benchmark for evaluating potential combination therapies.
Table 1: Povorcitinib Efficacy in Hidradenitis Suppurativa (HS)
| Clinical Trial | Dosage | Primary Endpoint | Result | Placebo |
| STOP-HS1 (Phase 3) [3][4][5] | 45 mg QD | HiSCR50 at Week 12 | 40.2% | 29.7% |
| 75 mg QD | 40.6% | 29.7% | ||
| STOP-HS2 (Phase 3) [3][4][5] | 45 mg QD | HiSCR50 at Week 12 | 42.3% | 28.6% |
| 75 mg QD | 42.3% | 28.6% | ||
| Phase 2 Study [6][7] | 15 mg QD | HiSCR at Week 16 | 48.1% | 28.8% |
| 45 mg QD | 44.2% | 28.8% | ||
| 75 mg QD | 45.3% | 28.8% |
HiSCR (Hidradenitis Suppurativa Clinical Response) is defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas.
Table 2: Povorcitinib Efficacy in Vitiligo
| Clinical Trial | Dosage | Primary Endpoint | Result |
| Phase 2b [8][9] | 75 mg QD | T-VASI Improvement at 52 weeks | 18.1% to 42.7% |
| F-VASI Improvement at 52 weeks | ~64% |
T-VASI (Total Vitiligo Area Scoring Index) and F-VASI (Facial Vitiligo Area Scoring Index) measure the extent and severity of depigmentation.
Table 3: Povorcitinib Efficacy in Prurigo Nodularis (PN)
| Clinical Trial | Dosage | Primary Endpoint | Result | Placebo |
| Phase 2 [10] | 15 mg QD | ≥4-point improvement in itch NRS at Week 16 | 36.1% | 8.1% |
| 45 mg QD | 44.4% | 8.1% | ||
| 75 mg QD | 54.1% | 8.1% |
NRS (Numeric Rating Scale) for itch measures the severity of pruritus.
Potential Synergistic Combinations with Povorcitinib
While povorcitinib-specific combination data is not yet widely available, research on other JAK inhibitors provides a strong rationale for exploring synergistic approaches.
Combination with TNF-α Inhibitors for Hidradenitis Suppurativa
Rationale: The pathogenesis of HS involves multiple pro-inflammatory cytokines, including TNF-α and those that signal through the JAK/STAT pathway.[11] A dual-blockade strategy targeting both pathways could offer a more comprehensive suppression of inflammation.
Supporting Evidence: A case study reported successful treatment of refractory HS with a combination of adalimumab (a TNF-α inhibitor) and upadacitinib (a selective JAK1 inhibitor).[12] This suggests that for patients with an inadequate response to monotherapy, a combination approach may be beneficial.
Combination with Phototherapy for Vitiligo
Rationale: Vitiligo treatment aims to both suppress the autoimmune attack on melanocytes and stimulate their regeneration and function.[1] JAK inhibitors are effective at the former, while narrowband ultraviolet B (NB-UVB) phototherapy is a well-established method for the latter.
Supporting Evidence: Studies combining other JAK inhibitors, such as ruxolitinib and ritlecitinib, with NB-UVB have shown promising results, suggesting an acceleration and improvement in repigmentation compared to monotherapy.[2][8][9] This dual-pronged approach is a promising strategy for povorcitinib as well.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential for synergy, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing drug synergy.
Caption: Povorcitinib's mechanism of action in the JAK/STAT pathway.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. The use of Janus kinase inhibitors and narrowband ultraviolet B combination therapy in non-segmental vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. xtalks.com [xtalks.com]
- 6. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAK Inhibitors for Vitiligo: Response Continues Over Time | MDedge [mdedge.com]
- 9. trilliumclinic.com [trilliumclinic.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. academic.oup.com [academic.oup.com]
- 12. Dual immunomodulator therapy with adalimumab and upadacitinib to treat recalcitrant hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Safety Profile: A Comparative Analysis with Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of povorcitinib, an investigational Janus kinase (JAK) inhibitor, with other commercially available and late-stage development JAK inhibitors. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to JAK Inhibition
Janus kinase inhibitors, or jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune response by inhibiting the activity of one or more of the Janus kinase family of enzymes: JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines and growth factors to regulate immune function and inflammation.[2][3] By blocking this pathway, JAK inhibitors can suppress the signaling of pro-inflammatory cytokines, making them effective in treating a range of autoimmune and inflammatory diseases.[1][4]
Comparative Safety Analysis of JAK Inhibitors
The following table summarizes the reported adverse events of special interest (AESIs) for povorcitinib and other selected JAK inhibitors based on data from their respective clinical trial programs. It is important to note that direct comparisons between these agents can be challenging due to differences in study populations, disease indications, trial durations, and methodologies. The data is presented as exposure-adjusted incidence rates (EAIRs) per 100 patient-years (PY) where available.
| Adverse Event of Special Interest | Povorcitinib | Upadacitinib | Tofacitinib | Baricitinib | Filgotinib | Deucravacitinib | Abrocitinib |
| Serious Infections | ~3.4% (discontinuation)[5] | 0-3.9 E/100 PY[6] | 2.4 E/100 PY[7] | 2.58 E/100 PY[8] | 1.9-2.2 E/100 PY[9] | 1.2 per 100 PY (COVID-19)[10] | 5-7% (Serious TEAEs)[11] |
| Herpes Zoster | - | 1.6-3.6 E/100 PY[12] | Higher IR than bDMARDs[7] | 4.4 E/100 PY (4mg)[13] | 1.1-1.5 E/100 PY[14] | Low EAIR[15] | - |
| Major Adverse Cardiovascular Events (MACE) | - | 0-0.4 E/100 PY[6] | Similar to bDMARDs[7] | 0.51 E/100 PY[8] | 0.19 E/100 PY[16] | Low EAIR[15] | Very low incidence[17] |
| Venous Thromboembolism (VTE) | Pulmonary Embolism (1 patient)[18] | <0.1-0.4 E/100 PY[6] | Similar to bDMARDs[7] | 0.26-0.35 E/100 PY[8] | Stable over time[14] | Low EAIR[15] | Very low incidence[17] |
| Malignancies (excluding NMSC) | Lung Adenocarcinoma (1 patient)[18] | 0.3-1.4 E/100 PY[6] | 0.9 E/100 PY[19] | 1.0 E/100 PY (4mg)[13] | 0.6 E/100 PY[16] | Low EAIR[15] | Very low incidence[17] |
| Non-Melanoma Skin Cancer (NMSC) | - | 0-0.8 E/100 PY[12] | 0.6 E/100 PY[19] | - | Higher in smokers[20] | - | Higher than baseline[17] |
| Most Common TEAEs | Headache, fatigue, nasopharyngitis[21] | Upper respiratory tract infection, nasopharyngitis | Headache, upper respiratory tract infections, diarrhea[7] | Upper respiratory tract infections | Nasopharyngitis, upper respiratory tract infection[9] | Nasopharyngitis | Nasopharyngitis, atopic dermatitis, nausea[11] |
Data for povorcitinib is from Phase 2 and 3 trials in indications such as prurigo nodularis and hidradenitis suppurativa.[22][23] Data for other JAK inhibitors is from extensive clinical trial programs in various inflammatory diseases, primarily rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis.[8][9][11][12][24][25]
Experimental Protocols: A General Overview
The safety and efficacy data for JAK inhibitors are primarily derived from randomized, double-blind, placebo-controlled, and active-comparator-controlled clinical trials, often followed by long-term extension (LTE) studies. A generalized methodology for these pivotal trials includes:
-
Patient Population: Enrollment of adult patients with a confirmed diagnosis of a moderate-to-severe inflammatory disease (e.g., rheumatoid arthritis, atopic dermatitis, hidradenitis suppurativa) who have had an inadequate response or intolerance to conventional therapies.[10][24]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled period (typically 12-24 weeks), where patients are assigned to receive the investigational JAK inhibitor at one or more dose levels, a placebo, or an active comparator.[10] This is often followed by an open-label long-term extension phase where all patients may receive the active drug.[10][25]
-
Endpoints: The primary efficacy endpoints are typically validated disease activity scores. Safety endpoints include the incidence and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events of special interest (AESIs).[10][11]
-
Safety Monitoring: Comprehensive safety monitoring includes regular physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, and lipid panels).[10] Adverse events are coded using standardized dictionaries like MedDRA.
-
Data Analysis: Safety data is often presented as the number of events, incidence rates per 100 patient-years of exposure, and relative risk compared to placebo or an active comparator.[6]
Visualizing Mechanisms and Comparisons
To further elucidate the context of JAK inhibitor safety, the following diagrams illustrate the underlying signaling pathway, a conceptual workflow for assessing inhibitor specificity, and a logical comparison of safety profiles.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Caption: Hypothetical workflow for assessing the selectivity and safety of a JAK inhibitor.
Caption: Logical relationship of povorcitinib's observed AESIs to those of other JAK inhibitors.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Incyte Announces 52-Week Results from Phase 2 Study Evaluating Povorcitinib (INCB54707) in Patients with Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 6. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rmdopen.bmj.com [rmdopen.bmj.com]
- 13. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of filgotinib in patients with rheumatoid arthritis: final results of the DARWIN 3 long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JAK Inhibitor Safety Compared to Traditional Systemic Immunosuppressive Therapies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. incytemi.com [incytemi.com]
- 19. Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. Integrated Safety Update of Abrocitinib in 3802 Patients with Moderate-to-Severe Atopic Dermatitis: Data from More than 5200 Patient-Years with Up to 4 Years of Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 22. Incyte's Povorcitinib Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 23. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of Povorcitinib in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 24. hcplive.com [hcplive.com]
- 25. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Povorcitinib Phosphate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Povorcitinib Phosphate, a potent Janus kinase (JAK) 1 inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on the potential hazards associated with potent pharmaceutical compounds.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Eye Protection | Safety Goggles | With side-shields | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Impervious, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Powered Air-Purifying Respirator (PAPR) with HEPA filters or a properly fitted N95/P100 respirator | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound. A PAPR is recommended for operations with a higher risk of aerosol generation. |
Operational and Disposal Plans
Strict adherence to the following procedures is mandatory to minimize exposure risk and prevent environmental contamination.
Handling and Storage
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] A readily accessible safety shower and eyewash station are required in the work area.[1]
-
Procedural Controls: Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[1] For long-term storage of the solid form, a temperature of 4°C is recommended.[1] Solutions in solvents can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][2] Seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Spills: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully scoop the material to avoid creating dust. Decontaminate the spill area with a suitable cleaning agent.[1]
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for pharmaceutical waste. Do not dispose of down the drain.
Experimental Protocol: In Vitro JAK1 Inhibition Assay
This protocol outlines a representative in vitro assay to determine the inhibitory activity of this compound against the JAK1 enzyme.
1. Reagents and Materials:
- Recombinant human JAK1 enzyme
- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., a STAT-derived peptide)
- This compound (test compound)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader capable of luminescence detection
2. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of test concentrations.
- Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
- Enzyme Addition: Add the recombinant JAK1 enzyme to each well to initiate the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- ATP Addition: Add ATP to each well to start the phosphorylation of the substrate.
- Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Data Analysis: The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for this compound is then calculated by plotting the enzyme activity against the log of the inhibitor concentration.
Visualizations
The following diagrams illustrate key workflows and biological pathways related to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
